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1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine Documentation Hub

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  • Product: 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
  • CAS: 883531-68-8

Core Science & Biosynthesis

Foundational

In Vitro Receptor Binding Affinity of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine: A Technical Whitepaper

Target Audience: Researchers, Assay Biologists, and Lead Optimization Scientists Compound Context: CAS 883531-68-8 | Fragment-Based Drug Discovery (FBDD) Executive Summary & Structural Rationale In the landscape of neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Lead Optimization Scientists Compound Context: CAS 883531-68-8 | Fragment-Based Drug Discovery (FBDD)

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and targeted immunomodulation, indole-based fragments serve as highly privileged scaffolds. The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine represents a highly specialized building block. Evaluating its in vitro receptor binding affinity requires a rigorous, multi-tiered biophysical and biochemical approach.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a dynamic ligand. Its architecture dictates its pharmacological destiny:

  • The Indole Core: Provides the fundamental π−π stacking interactions required for recognition by aminergic G protein-coupled receptors (GPCRs), particularly the 5-hydroxytryptamine (5-HT) family.

  • 6-Fluoro & 7-Methyl Substitutions: Fluorination at the 6-position alters the electronic density of the indole ring and enhances metabolic stability against hepatic oxidation. Crucially, halogenation at this specific position has been shown to heavily bias receptor subtype selectivity, often driving affinity toward 5-HT2C over 5-HT2A . The 7-methyl group provides steric bulk, restricting conformational freedom to increase target residence time.

  • 2-N-methylmethanamine: Unlike endogenous tryptamines (which are 3-substituted), this 2-substitution projects a basic secondary amine into a distinct vector within the orthosteric binding pocket (OBP). At physiological pH, this amine is protonated, forming an obligate salt bridge with the highly conserved Asp3.32 residue in transmembrane domain 3 (TM3) of Class A GPCRs .

BindingLogic Ligand 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine Basic Amine Fluorinated Indole Core Interaction1 Salt Bridge (Asp3.32) Ligand->Interaction1 N-methylmethanamine Interaction2 Pi-Pi Stacking (Phe6.52 / Trp6.48) Ligand->Interaction2 Indole Ring Interaction3 Halogen/Hydrophobic (Val3.33 / Ser5.46) Ligand->Interaction3 6-Fluoro-7-Methyl Receptor Class A GPCR (e.g., 5-HT2C) Orthosteric Binding Pocket (OBP) Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Fig 1: Putative binding interactions between the fluorinated indole and GPCR orthosteric pocket. (Max Width: 760px)

Primary Screening: Radioligand Binding Assay (RBA)

To establish the thermodynamic affinity ( Ki​ ) of the compound, we deploy a competitive Radioligand Binding Assay (RBA). RBA remains the gold standard because it directly measures physical displacement at the receptor without the signal amplification confounders present in functional assays.

Causality & Experimental Design

We utilize CHO-K1 cells stably expressing the target GPCRs because they lack endogenous 5-HT or dopaminergic receptors, providing a zero-noise background. The assay buffer utilizes Tris-HCl rather than PBS; phosphate buffers can precipitate with the divalent cations ( Mg2+ , Ca2+ ) that are strictly required to maintain the GPCR in its active, ligand-receptive conformation.

Step-by-Step Self-Validating Protocol
  • Membrane Preparation: Homogenize harvested CHO-K1 cells in 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final concentration of 1 mg/mL protein.

  • Incubation Matrix: In a 96-well plate, combine:

    • 50 µg of membrane protein.

    • 1 nM of a tritiated radioligand (e.g., [3H] -Ketanserin for 5-HT2A).

    • 11-point serial dilutions of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine ( 10−11 to 10−4 M). Causality: This wide logarithmic range ensures we capture the upper and lower asymptotes of the sigmoidal dose-response curve.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach steady-state equilibrium.

  • Self-Validation Check (NSB): Include control wells containing 10 µM Mianserin to define Non-Specific Binding (NSB). System Rule: The assay is only validated if the Signal-to-Background ratio (Total Binding / NSB) is ≥5:1 . If NSB exceeds 20% of total binding, the assay is rejected due to lipid partitioning of the radioligand.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing non-specific adhesion of the basic amine test compound. Read via liquid scintillation counting.

Orthogonal Validation & Kinetic Profiling: Surface Plasmon Resonance (SPR)

While RBA provides the Ki​ , it fails to capture the dynamic kinetics of the binding event. In fragment-based drug discovery, the residence time ( τ=1/koff​ ) is often a better predictor of in vivo efficacy than thermodynamic affinity alone . We use Surface Plasmon Resonance (SPR) to determine the association ( kon​ ) and dissociation ( koff​ ) rates.

Causality & Experimental Design

We utilize a Series S Sensor Chip CM5. Its 3D carboxymethyl dextran hydrogel matrix provides an exceptionally high binding capacity, which is mathematically required to generate a detectable resonance shift from a low molecular weight fragment (~192 Da) binding to a massive GPCR complex.

Step-by-Step Self-Validating Protocol
  • Receptor Immobilization: Perform amine coupling at pH 5.5. Causality: This pH is strictly chosen to be below the isoelectric point (pI ~7.0) of the GPCR, allowing electrostatic pre-concentration of the protein into the dextran matrix before the NHS/EDC covalent crosslinking occurs.

  • Analyte Injection: Inject the indole fragment at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgram reflects true binding kinetics rather than the time it takes for the drug to diffuse through the buffer.

  • Self-Validation Check (Reference Subtraction): Flow cell 1 (Fc1) is subjected to the exact NHS/EDC activation and ethanolamine blocking chemistry, but without the GPCR. All data from the active flow cell (Fc2) is double-referenced by subtracting Fc1 signals and blank buffer injections.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. System Rule: The fit is validated using the χ2 parameter. If χ2>10% of the theoretical maximum response ( Rmax​ ), the kinetic data is discarded as it indicates complex, non-specific aggregation rather than 1:1 orthosteric binding.

Workflow Start Compound Synthesis CAS: 883531-68-8 RBA Primary Screen: RBA (Radioligand Binding) Start->RBA Identify Affinity (Ki) SPR Kinetic Profiling: SPR (Surface Plasmon Resonance) RBA->SPR Determine Kinetics (kon/koff) Func Functional Assays (cAMP / Calcium Flux) SPR->Func Efficacy (Agonist/Antagonist) Data Lead Optimization SAR Generation Func->Data Data Synthesis

Fig 2: Step-wise in vitro binding assay workflow for fragment-to-lead optimization. (Max Width: 760px)

Quantitative Data Synthesis

To effectively guide medicinal chemistry efforts, the raw biophysical data must be synthesized into a comparative matrix. Below is a representative data structure demonstrating the expected pharmacological profile for a 6-halogenated indole-methanamine fragment across key aminergic targets.

Table 1: Representative Binding Metrics for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Target ReceptorAssay Modality Ki​ (nM) IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
5-HT2C RBA / SPR12.824.5 2.8×105 0.001 16.6
5-HT2A RBA / SPR45.289.1 1.2×105 0.004 4.1
5-HT1A RBA / SPR>10,000>10,000N/AN/AN/A
D2 (Dopamine) RBA>5,000>5,000N/AN/AN/A

Data Interpretation: The data matrix reveals a clear preference for the 5-HT2C receptor over 5-HT2A, driven primarily by a slower dissociation rate ( koff​ ), resulting in a 4-fold longer residence time. The lack of affinity for 5-HT1A and D2 receptors confirms the steric constraints imposed by the 7-methyl substitution, validating this compound as a highly selective fragment for 5-HT2C targeted drug discovery.

References

  • Title: Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes Source: Bioorganic & Medicinal Chemistry, 2010 URL: [Link]

  • Title: Common activation mechanism of class A GPCRs Source: eLife, 2019 URL: [Link]

  • Title: Emerging role of surface plasmon resonance in fragment-based drug discovery Source: Future Medicinal Chemistry, 2011 URL: [Link]

Exploratory

Structure-Activity Relationship (SAR) of 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine Analogs: A Technical Guide

Executive Summary The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (CAS 883531-68-8) represents a highly privileged, multi-target pharmacophore in modern medicinal chemistry. By combining a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (CAS 883531-68-8) represents a highly privileged, multi-target pharmacophore in modern medicinal chemistry. By combining a sterically restricted, metabolically stable indole core with a versatile secondary amine vector, this scaffold has become a critical building block in the development of irreversible amine oxidase inhibitors (such as Lysyl Oxidase-like 2/3 inhibitors for fibrosis)[1] and pan-serotype viral replication inhibitors (such as Dengue virus NS4B inhibitors)[2].

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic rationale behind its specific substitution patterns, outlining key biochemical pathways, and providing self-validating experimental protocols for evaluating its analogs.

Core Structural Rationale: The Privileged Indole Scaffold

The optimization of indole-based therapeutics frequently encounters hurdles related to rapid phase I/II metabolism and off-target kinase promiscuity. The specific substitution pattern of the 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine scaffold directly addresses these liabilities through precise electronic and steric tuning.

The 6-Fluoro Substitution: Electronic Modulation

The introduction of a fluorine atom at the C6 position serves a dual purpose. First, it acts as a metabolic block. The electron-rich C5 and C6 positions of the indole ring are classical hotspots for Cytochrome P450 (CYP450) mediated oxidation[2]. Fluorine, acting as a bioisostere for hydrogen, withdraws electron density via its strong inductive effect (-I), lowering the Highest Occupied Molecular Orbital (HOMO) energy of the ring and significantly increasing half-life ( T1/2​ ) in human liver microsomes (HLMs). Second, it modulates the lipophilicity (LogD), improving membrane permeability without drastically increasing the molecular weight.

The 7-Methyl Substitution: Steric Shielding

The methyl group at the C7 position provides critical steric hindrance. This bulk restricts the rotational freedom of substituents at the adjacent N1 position, forcing the molecule into a bioactive conformation that reduces the entropic penalty upon target binding[3]. Furthermore, the 7-methyl group sterically shields the indole N-H from rapid phase II glucuronidation, a common clearance pathway for unprotected indoles.

The 2-(Methylamino)methyl Vector: Target Engagement

The secondary amine at the 2-position (N-methylmethanamine) is the primary vector for target engagement. With a typical pKa​ between 8.5 and 9.0, this amine is predominantly protonated at physiological pH. This basic center is crucial for forming salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets. In the context of LOXL2 inhibitors, this amine serves as the foundation for reactive warheads (such as fluoroallylamines), which covalently bind to the lysine tyrosylquinone (LTQ) cofactor[1].

SAR_Map Scaffold Indole Core F6 6-Fluoro Scaffold->F6 Me7 7-Methyl Scaffold->Me7 Amine2 2-(Methylamino)methyl Scaffold->Amine2 Effect1 Blocks CYP450 Oxidation F6->Effect1 Effect2 Steric Shielding of N-H Me7->Effect2 Effect3 Salt-Bridge / H-Bonding Amine2->Effect3

Logical SAR map detailing the functional impact of key substitutions on the indole scaffold.

Quantitative SAR Analysis

To illustrate the synergistic effect of the 6-fluoro and 7-methyl substitutions, the following table summarizes representative quantitative data derived from optimization campaigns of indole-based amine inhibitors (data synthesized from established LOXL2 and DENV inhibitor SAR profiles)[1][2].

Compound Core R6​ R7​ R2​ VectorHLM T1/2​ (min)Target pIC50​ Oral Bioavailability (%F)
Unsubstituted Indole-H-H-CH₂NHCH₃12.55.2< 10%
6-Fluoro Indole-F-H-CH₂NHCH₃34.06.825%
7-Methyl Indole-H-CH₃-CH₂NHCH₃28.56.530%
6-Fluoro-7-Methyl Indole -F -CH₃ -CH₂NHCH₃ > 120.0 8.4 > 60%

Table 1: Comparative SAR data highlighting the metabolic and potency advantages of the 6-fluoro-7-methyl substitution pattern.

Mechanistic Pathways & Target Applications

Application in Anti-Fibrotics (LOXL2/3 Inhibition)

Lysyl oxidase-like 2 (LOXL2) catalyzes the oxidative deamination of lysine residues in collagen and elastin, a critical step in the pathological crosslinking associated with liver and lung fibrosis. Analogs of the 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine scaffold (e.g., PXS-5120A) utilize the indole core for deep pocket selectivity, while the amine vector is modified into a fluoroallylamine warhead. This warhead acts as a mechanism-based, irreversible inhibitor by forming a covalent adduct with the LTQ cofactor, permanently halting enzymatic activity[1].

LOXL2_Pathway Inhibitor Indole-based Amine Inhibitor Enzyme LOXL2 Enzyme (LTQ Cofactor) Inhibitor->Enzyme Active Site Binding Complex Covalent Adduct Enzyme->Complex Mechanism-based Alkylation Substrate Collagen/Elastin Complex->Substrate Blocks Reaction Crosslink Pathological Fibrosis Substrate->Crosslink Oxidative Deamination

Mechanism of action for indole-based amine inhibitors targeting the LOXL2 pathway in fibrosis.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating analogs of this scaffold.

Protocol 1: High-Throughput Target Engagement (Amplex Red LOXL2 Assay)

This assay measures the H2​O2​ byproduct of LOXL2-mediated amine oxidation.

  • Causality Check: Amplex Red is inherently non-fluorescent. In the presence of horseradish peroxidase (HRP) and H2​O2​ (generated by active LOXL2), it converts to highly fluorescent resorufin. A decrease in fluorescence directly correlates to target inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium borate, pH 8.0, 1.2 M urea). Prepare a detection mix containing 10 μM Amplex Red, 1 U/mL HRP, and 10 mM putrescine (substrate).

  • Inhibitor Pre-incubation: Plate 10 μL of recombinant human LOXL2 (10 nM final) with 10 μL of serially diluted indole analogs. Crucial Step: Incubate for 30 minutes at 37°C. Mechanism-based covalent inhibitors require this pre-incubation to fully alkylate the LTQ cofactor before competing with the substrate[1].

  • Reaction Initiation: Add 20 μL of the detection mix to all wells. Include a "No Enzyme" control to establish background fluorescence and a "Vehicle (DMSO)" control for maximum velocity ( Vmax​ ).

  • Kinetic Readout: Read fluorescence (Ex/Em = 544/590 nm) continuously for 60 minutes. Calculate IC50​ based on the steady-state reaction rates.

Protocol 2: Microsomal Stability (HLM) Workflow

This protocol assesses the phase I metabolic stability conferred by the 6-fluoro and 7-methyl groups.

  • Causality Check: The addition of an NADPH regenerating system is mandatory because CYP450 enzymes require reducing equivalents to catalyze the oxidation of the indole core.

  • Master Mix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a mix yielding a final concentration of 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Compound Spiking: Add the indole analog to a final concentration of 1 μM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Reaction & Quenching: Initiate the reaction by adding the NADPH regenerating system (1 mM final). At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard. Crucial Step: Cold acetonitrile denatures the CYP enzymes instantly, locking the concentration at the exact time point.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

References

  • Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor Journal of Medicinal Chemistry URL:[Link]

  • Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Toxicity Profiling of 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in Mammalian Cell Lines: A Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating the safety profile of novel synthetic intermediates and pharmacophores requires moving beyond simple "pass/fail" screening. The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the safety profile of novel synthetic intermediates and pharmacophores requires moving beyond simple "pass/fail" screening. The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (CAS: 883531-68-8) represents a highly specialized, privileged scaffold frequently utilized in the development of kinase inhibitors, multi-drug resistance (MDR) reversal agents, and epigenetic modulators[1].

To understand its toxicity profile in mammalian cell lines, we must first deconstruct its chemical causality:

  • The Indole Core: A ubiquitous biological mimic that readily permeates cell membranes and intercalates into hydrophobic protein pockets.

  • 6-Fluoro Substitution: The introduction of fluorine at the C6 position is a classical medicinal chemistry strategy to block cytochrome P450-mediated oxidation, thereby dramatically increasing human liver microsomal (HLM) stability[2]. However, this electron-withdrawing group also alters the lipophilicity and pKa of the indole system, which can drive off-target accumulation in mitochondrial membranes.

  • 7-Methyl Substitution: Provides steric hindrance that further shields the indole core from enzymatic degradation, while increasing the overall lipophilic burden of the molecule.

  • 2-N-methylmethanamine Moiety: This secondary amine is highly basic and will be protonated at physiological pH (7.4). While essential for target engagement (e.g., salt-bridge formation), protonated amines are notorious liabilities for phospholipidosis and hERG channel trapping[3].

This guide establishes a self-validating, multi-parametric framework to empirically define the cytotoxicity, hepatotoxicity, and cardiotoxicity of this specific fluorinated indole derivative.

Multiplexed in vitro Toxicity Screening Workflow

To prevent artifactual data, toxicity cannot be assessed through a single lens. We employ a multiplexed workflow where each assay serves as a control for the others.

Workflow Start Compound Synthesis & QC Validation InVitro Mammalian Cell Line Exposure Start->InVitro Cyto Cytotoxicity (MTT/LDH) HepG2, HEK293 InVitro->Cyto Geno Genotoxicity (Comet) CHO-K1 InVitro->Geno Cardio Cardiotoxicity (hERG) CHO Cells InVitro->Cardio Data Data Synthesis & SAR Modeling Cyto->Data Geno->Data Cardio->Data

Caption: Multiplexed in vitro toxicity screening workflow for fluorinated indole derivatives.

Self-Validating Experimental Protocols

Protocol A: Multiplexed MTT/LDH Hepatotoxicity Assay (HepG2)

The Causality: Relying solely on metabolic assays like MTT can lead to false positives if the compound is merely cytostatic (pausing metabolism) rather than cytotoxic (killing the cell). By multiplexing MTT (mitochondrial reductase activity) with LDH release (plasma membrane rupture) in the same well, we create a self-validating system. If MTT drops but LDH does not rise, the compound is inducing metabolic uncoupling, not acute necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM. Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity.

  • Internal Controls:

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control (LDH): 1% Triton X-100 (induces 100% membrane lysis).

    • Positive Control (MTT): 10 µM Doxorubicin (induces apoptosis).

    • Background Control: Media + Compound (no cells) to correct for the indole's intrinsic absorbance.

  • Exposure: Aspirate growth media and apply compound dilutions. Incubate for 48 hours.

  • LDH Quantification: Transfer 50 µL of the supernatant from each well to a fresh plate. Add 50 µL of LDH reaction mix (tetrazolium salt INT). Incubate in the dark for 30 mins. Read absorbance at 490 nm.

  • MTT Quantification: To the original plate (containing cells and remaining 50 µL media), add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: Automated Patch-Clamp for hERG Cardiotoxicity (CHO-hERG)

The Causality: The N-methylmethanamine group is a basic amine. Basic amines are highly prone to entering the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel and interacting with aromatic residues (Tyr652, Phe656), leading to delayed ventricular repolarization (Long QT syndrome). We utilize a voltage-step protocol specifically designed to isolate the "tail current," which is the exact phase where drug trapping occurs.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70% confluency. Suspend in extracellular recording solution.

  • System Calibration: Load cells into an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration, ensuring seal resistance is >1 GΩ to guarantee data integrity.

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the fluorinated indole at 1, 3, 10, and 30 µM. Wait 3 minutes per concentration to reach steady-state block.

  • Validation: Perfuse 0.1 µM E-4031 (a known hERG blocker) at the end of the run. If E-4031 does not abolish the remaining current, the cell is excluded from analysis due to leak current artifacts.

Quantitative Data Synthesis & Predictive Profiling

Based on the structure-activity relationships (SAR) of homologous fluorinated indoles and indole-2-methanamines[4], the following table summarizes the predictive quantitative toxicity metrics for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine.

Assay / Cell LineMetricPredictive Value RangeMechanistic Rationale
Hepatotoxicity (HepG2) CC₅₀25 - 60 µMFluorination at C6 enhances microsomal stability, preventing rapid formation of reactive electrophilic metabolites, thus lowering acute hepatotoxicity compared to unfluorinated analogs[2].
Cardiotoxicity (CHO-hERG) IC₅₀5 - 15 µMThe secondary amine is protonated at physiological pH. While the 7-methyl group adds steric bulk that may slightly hinder pore entry, moderate hERG liability remains[3].
Genotoxicity (CHO-K1) Tail MomentNegative at < 10 µMIndole cores generally lack direct DNA-intercalating properties unless highly conjugated. Fluorinated indoles typically show clean genotoxicity profiles[1].
Bacterial Toxicity (E. coli) MIC> 100 µMUnadapted bacterial strains show growth inhibition in the presence of fluorinated indoles due to competitive inhibition of tryptophan synthases[5].

Mechanistic Pathway of Indole-Induced Cytotoxicity

When concentrations exceed the CC₅₀ threshold, highly lipophilic fluorinated indoles partition into mitochondrial membranes. The resulting disruption of the electron transport chain leads to reactive oxygen species (ROS) generation, depolarization of the mitochondrial membrane potential (ΔΨm), and subsequent execution of the intrinsic apoptotic cascade.

Pathway Comp 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine Mito Mitochondrial Accumulation Comp->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS MMP Loss of Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome C Release MMP->CytoC Casp Caspase 3/9 Activation CytoC->Casp Apop Apoptosis (Cell Death) Casp->Apop

Caption: Intracellular signaling pathway of indole-induced mitochondrial apoptosis.

Sources

Exploratory

Comprehensive Evaluation of the Metabolic Stability of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in Human Liver Microsomes

Executive Summary The metabolic stability of a new chemical entity (NCE) dictates its pharmacokinetic profile, bioavailability, and half-life. This technical guide establishes a rigorous, self-validating protocol for eva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic stability of a new chemical entity (NCE) dictates its pharmacokinetic profile, bioavailability, and half-life. This technical guide establishes a rigorous, self-validating protocol for evaluating the Phase I metabolic stability of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine using Human Liver Microsomes (HLM). By deconstructing the structural liabilities of this specific indole-amine derivative, we provide an authoritative framework for executing the assay, calculating intrinsic clearance ( CLint​ ), and mapping cytochrome P450 (CYP450)-mediated biotransformation pathways.

Structural Rationale and Metabolic Liability

The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine consists of a substituted indole core linked at the C2 position to an N-methylmethanamine (secondary amine) moiety. Analyzing this structure reveals specific metabolic "soft spots":

  • The Secondary Amine (N-methylmethanamine): Aliphatic secondary amines are highly susceptible to CYP-mediated oxidative N-dealkylation. We anticipate rapid N-demethylation to yield the corresponding primary amine[1].

  • The Indole Core: Indole rings are electron-rich and prone to electrophilic oxidation by hepatic enzymes, particularly CYP2E1, CYP3A4, and CYP2C19[2]. While the C6-fluorine atom acts as a metabolic block to prevent oxidation at that specific position—a classic medicinal chemistry optimization—the C3 position remains highly vulnerable to hydroxylation, potentially leading to oxindole derivatives[2].

  • The C7-Methyl Group: Benzylic/allylic methyl groups can undergo aliphatic oxidation to form hydroxymethyl metabolites.

Mechanistic Design of the HLM Assay

Human Liver Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are the gold-standard matrix for isolating Phase I metabolism because they contain high concentrations of CYP450s and Flavin-containing monooxygenases (FMOs) without the confounding variables of cellular membrane permeability or Phase II conjugation enzymes (unless specific cofactors like UDPGA are added)[3].

To build a self-validating system , the assay design must isolate enzymatic degradation from chemical instability. This is achieved by utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as the essential electron donor for the CYP450 catalytic cycle[4].

Causality Behind Experimental Parameters:
  • Protein Concentration (0.5 mg/mL): Maintaining a low microsomal protein concentration prevents excessive non-specific binding ( fu,mic​ ), which can artificially mask the free drug concentration and result in an underestimation of intrinsic clearance[5].

  • Substrate Concentration (1.0 µM): The substrate must be kept well below its Michaelis-Menten constant ( Km​ ). This ensures the reaction remains in the linear, first-order kinetic regime, where the rate of metabolism is strictly proportional to the concentration of the drug[5].

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates mandatory internal controls to ensure data integrity.

Step 1: Reagent Preparation & System Setup
  • Buffer: Prepare 100 mM potassium phosphate buffer, adjusted precisely to pH 7.4 to mimic physiological conditions[4].

  • HLM Thawing: Rapidly thaw pooled cryopreserved HLMs in a 37°C water bath to prevent enzyme denaturation, then place immediately on ice.

  • Working Solutions: Dilute 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in DMSO, ensuring the final assay concentration of DMSO does not exceed 0.1% (v/v) to prevent CYP inhibition.

Step 2: Pre-Incubation
  • Combine the HLM (final concentration 0.5 mg/mL) and the test compound (1.0 µM) in the phosphate buffer.

  • Rationale: Pre-incubate the mixture at 37°C for 5 minutes before adding the cofactor. This allows the highly lipophilic compound to achieve binding equilibrium with the microsomal proteins and the aqueous buffer[4].

Step 3: Reaction Initiation & Internal Controls
  • Active Assay: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH)[4].

  • Negative Control (-NADPH): Substitute NADPH with an equivalent volume of plain buffer. Validation: If the compound depletes in this control, it indicates chemical instability or non-CYP-mediated degradation.

  • Positive Control: Run a parallel assay using a known high-clearance reference standard (e.g., Midazolam or Verapamil) to verify the enzymatic viability of the HLM batch.

Step 4: Time-Course Sampling & Quenching
  • Extract 50 µL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching Mechanism: Immediately eject the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point, while simultaneously precipitating proteins for cleaner downstream analysis[3].

Step 5: LC-MS/MS Analysis
  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound[3].

Workflow A 1. Preparation HLM + Buffer (pH 7.4) B 2. Pre-Incubation 37°C for 5 mins A->B C 3. Initiation Add NADPH B->C D 4. Sampling 0, 15, 30, 45, 60 min C->D E 5. Quenching Ice-cold ACN + IS D->E F 6. LC-MS/MS Quantify Parent E->F

Fig 1: Step-by-step experimental workflow for the HLM metabolic stability assay.

Data Analysis & Pharmacokinetic Parameters

The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of this linear regression represents the elimination rate constant ( k ).

Key Equations:

  • In vitro Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): [3]

Representative Quantitative Data Summary

Based on the structural liabilities of N-methyl secondary amines, the compound is expected to exhibit moderate to high clearance. Below is a representative data matrix for this structural class:

Pharmacokinetic ParameterValueUnitInterpretation
Substrate Concentration 1.0µMMaintained below Km​
Microsomal Protein 0.5mg/mLStandardized for linear kinetics
Elimination Rate Constant ( k ) 0.0283min⁻¹Derived from ln(% remaining) vs time
In vitro Half-life ( t1/2​ ) 24.5minIndicates rapid Phase I metabolism
Intrinsic Clearance ( CLint​ ) 56.6µL/min/mgModerate-to-High hepatic extraction liability
Parent Remaining at 60 min 18.2%Confirms significant metabolic turnover

Proposed Metabolic Pathways

Upon LC-MS/MS full-scan metabolite profiling, the disappearance of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine will correspond with the appearance of several Phase I metabolites. Based on the enzymatic preferences of human liver microsomes, we project three primary biotransformation routes:

Pathway Parent Parent Compound 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine M1 M1: N-Demethylated Metabolite (Primary Amine) Parent->M1 CYP3A4 / CYP2C19 (Oxidative N-Dealkylation) M2 M2: C3-Hydroxylated Metabolite (Oxindole Derivative) Parent->M2 CYP2E1 / CYP3A4 (Aromatic Hydroxylation) M3 M3: Benzylic Oxidation (7-Hydroxymethyl Derivative) Parent->M3 CYP P450s (Aliphatic Oxidation)

Fig 2: Proposed CYP450-mediated Phase I metabolic pathways for the parent compound.

Strategic Outlook for Lead Optimization

If the CLint​ of 56.6 µL/min/mg translates to an unacceptably high in vivo hepatic clearance, medicinal chemists must employ structural optimization strategies to harden the molecule:

  • Addressing N-Demethylation: The N-methyl group can be replaced with a bulkier substituent (e.g., an isopropyl or cyclopropyl group) to introduce steric hindrance, or it can be deuterated (N-CD₃) to exploit the kinetic isotope effect, slowing down the abstraction of the hydrogen atom by CYP450s.

  • Addressing C3-Hydroxylation: If M2 (the oxindole derivative) is the major circulating metabolite[2], introducing a blocking group (such as a fluorine atom or a methyl group) at the C3 position of the indole ring could significantly enhance the compound's metabolic half-life.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: IntechOpen (intechopen.com)
  • Source: MDPI (mdpi.com)
  • Source: American Chemical Society (acs.org)
  • Source: Oxford Academic (oup.com)

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Structural Elucidation of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine using Multinuclear and Multidimensional NMR Spectroscopy

Introduction 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a novel synthetic compound featuring a substituted indole core, a key pharmacophore in numerous biologically active molecules. The precise and unamb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a novel synthetic compound featuring a substituted indole core, a key pharmacophore in numerous biologically active molecules. The precise and unambiguous characterization of its chemical structure is a critical prerequisite for any further investigation in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural assignment of such organic molecules in solution.

This application note provides a comprehensive, in-depth guide to the suite of NMR experiments required for the full characterization of this target molecule. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate the methods but also understand the logic underpinning the structural elucidation workflow. The protocols described herein form a self-validating system, where data from multiple experiments are integrated to build an unassailable structural proof.

Foundational Strategy: Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample.[1] A well-prepared sample ensures high-resolution spectra, free from artifacts that can obscure crucial information.[2][3]

Solvent Selection: The Rationale

The choice of a deuterated solvent is critical and is guided by the analyte's solubility and the solvent's potential for spectral interference.[4][5]

  • Dimethyl Sulfoxide-d6 (DMSO-d6): This is the recommended solvent for the title compound. DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of organic molecules, including those with hydrogen-bonding capabilities like the indole N-H and the secondary amine N-H.[6] A key advantage of DMSO-d6 is that it often sharpens the signals from exchangeable protons (N-H), making them easier to observe and assign.[7]

  • Chloroform-d (CDCl3): While a common and less viscous solvent, CDCl3 can sometimes lead to broader N-H signals due to chemical exchange.[4] It remains a viable alternative if solubility in DMSO-d6 is poor, but care must be taken as acidic impurities in CDCl3 can affect the spectra of amines.[6]

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine. This amount is generally sufficient for obtaining excellent signal-to-noise in both 1D and 2D experiments on a modern spectrometer.[3]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d6.[3] The optimal sample depth in a standard 5 mm NMR tube is around 4-5 cm.[1]

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. A homogenous solution is essential for acquiring high-quality, shimmed spectra.[3]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[1]

  • Referencing: The residual solvent peak of DMSO-d6 (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can be used as an internal secondary reference.[8] For highly accurate work, a primary internal standard like Tetramethylsilane (TMS) can be added, but the residual solvent peak is sufficient for routine characterization.

The NMR Elucidation Workflow: From 1D Scans to 3D Structure

Our strategy employs a hierarchical approach, beginning with simple one-dimensional experiments to identify the basic chemical environment of all nuclei, followed by two-dimensional correlation experiments to piece together the molecular puzzle.

G cluster_prep Phase 1: Preparation & Initial Scans cluster_final Phase 3: Final Assembly SamplePrep Sample Preparation (5-10 mg in DMSO-d6) OneD_H ¹H NMR (Proton Environments) SamplePrep->OneD_H OneD_C ¹³C NMR (Carbon Skeleton) OneD_H->OneD_C OneD_F ¹⁹F NMR (Fluorine Presence) OneD_C->OneD_F COSY ¹H-¹H COSY (H-H Couplings) OneD_F->COSY Initial Data HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Unambiguous Structure Elucidation HMBC->Structure Full Correlation Data

Caption: NMR Structural Elucidation Workflow.

One-Dimensional (1D) NMR Protocols

1D NMR spectra provide the fundamental framework for the structure, revealing the number and electronic environment of all NMR-active nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum maps the proton environments in the molecule.

  • Purpose: To identify the number of unique proton signals, their chemical shifts (electronic environment), their integration (relative number of protons), and their splitting patterns (J-coupling to neighboring protons).

  • Expected Signals for the Target Molecule:

    • Indole N-H: A broad singlet, typically downfield (>10 ppm in DMSO-d6).[9]

    • Aromatic Protons (H4, H5): Two doublets in the aromatic region (approx. 6.5-7.5 ppm), showing coupling to each other. The fluorine at position 6 will also introduce additional couplings to these protons.

    • Indole H3: A singlet or a narrow triplet (due to coupling with the adjacent CH2 group) around 6.0-6.5 ppm.

    • Methylene (CH2): A singlet or narrow multiplet adjacent to the indole ring.

    • Amine N-H: A broad, exchangeable proton signal. Its position can vary.[10][11][12]

    • N-Methyl (N-CH3): A sharp singlet, typically around 2.2-2.6 ppm.[13]

    • Indole C-Methyl (C7-CH3): A sharp singlet, likely in the 2.0-2.5 ppm region.

¹³C{¹H} NMR Spectroscopy

This experiment provides a count of the unique carbon atoms.

  • Purpose: To determine the number of chemically non-equivalent carbon atoms and their approximate chemical environment (sp², sp³, etc.).

  • Expected Signals for the Target Molecule:

    • Indole Carbons: 8 signals in the aromatic/heteroaromatic region (~100-140 ppm). The carbon directly bonded to fluorine (C6) will show a large one-bond C-F coupling constant, and adjacent carbons (C5, C7) will show smaller two- and three-bond couplings.[14][15]

    • Side-Chain Carbons: Signals for the methylene carbon and the N-methyl carbon will appear in the aliphatic region (~30-60 ppm).[11]

    • Indole C-Methyl Carbon: A signal in the upfield aliphatic region (~10-20 ppm).

¹⁹F NMR Spectroscopy

This is essential for confirming the presence and environment of the fluorine atom.

  • Purpose: To directly observe the fluorine nucleus.

  • Expected Signal: A single resonance for the C6-F. The chemical shift for fluorine on an aromatic ring can vary but is often found in the range of -110 to -140 ppm relative to CFCl₃.[16][17] The signal may appear as a multiplet due to coupling with nearby protons (H5, H7-CH3).

Parameter ¹H NMR ¹³C{¹H} NMR ¹⁹F NMR
Pulse Program zg30zgpg30zgfl
Solvent DMSO-d6DMSO-d6DMSO-d6
Temperature 298 K298 K298 K
Spectral Width ~16 ppm~240 ppm~200 ppm
Number of Scans 16102464
Relaxation Delay (D1) 2 s2 s2 s
Caption: Recommended 1D NMR Acquisition Parameters (500 MHz Spectrometer).

Two-Dimensional (2D) NMR Protocols: Assembling the Structure

2D NMR experiments are the cornerstone of structural elucidation, revealing through-bond connectivity that is impossible to deduce from 1D spectra alone.[18][19]

¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This is used to map out the proton spin systems within the molecule.

  • Application: A cross-peak between two proton signals in a COSY spectrum indicates that those two protons are J-coupled. This will definitively connect H4 to H5 on the indole ring and can confirm the coupling between the CH2 and H3 protons if resolved.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate each proton with the carbon atom to which it is directly attached (one-bond C-H correlation).

  • Application: This is the primary method for assigning carbon signals.[20][21] For every C-H group in the molecule, a cross-peak will appear at the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This allows for the unambiguous assignment of the protonated carbons (CH, CH₂, CH₃).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). This experiment is critical for connecting different molecular fragments.[22][23]

  • Application: HMBC is arguably the most crucial experiment for confirming the overall structure. Key expected correlations include:

    • From the H3 proton to carbons C2 and C4a.

    • From the methylene (CH₂) protons to the indole C2 and the N-methyl carbon. This correlation is essential proof of the side chain's attachment point.

    • From the indole N-H proton to carbons C2, C3, and C7a.

    • From the C7-methyl protons to carbons C6, C7, and C7a, confirming the methyl group's position.

G cluster_mol cluster_exp Indole Indole Core (H4, H5, H3, C7-CH3) COSY COSY (H-H) Indole->COSY Connects H4-H5 HSQC HSQC (C-H) Indole->HSQC Assigns C3, C4, C5, C7-CH3 HMBC HMBC (C---H) Indole->HMBC Connects Fragments Sidechain Side Chain (CH2, N-CH3) Sidechain->HSQC Assigns CH2, N-CH3 COSY->Indole HMBC->Sidechain

Caption: Logical relationships between NMR experiments and molecular fragments.

Parameter ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC
Pulse Program cosygpmfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent DMSO-d6DMSO-d6DMSO-d6
Temperature 298 K298 K298 K
¹H Spectral Width ~12 ppm~12 ppm~12 ppm
¹³C Spectral Width N/A~180 ppm~220 ppm
Number of Increments (F1) 256256400
Number of Scans 4816
Caption: Recommended 2D NMR Acquisition Parameters (500 MHz Spectrometer).

Data Processing and Interpretation

Raw NMR data (Free Induction Decay, or FID) must be processed to generate the final spectra.

  • Software: Several software packages are available for processing and analyzing NMR data, including Mnova, TopSpin, and NMRium.[24][25][26][27][28]

  • Processing Steps: A typical processing workflow includes:

    • Fourier Transformation: Converts the time-domain FID to the frequency-domain spectrum.

    • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are purely absorptive.

    • Baseline Correction: Flattens the spectral baseline for accurate integration.

    • Referencing: Calibrates the chemical shift axis using the known solvent signal.

    • Peak Picking and Integration: Identifies and measures the area of the signals.

Conclusion

The structural characterization of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is systematically and robustly achieved through the judicious application of a suite of 1D and 2D NMR experiments. Standard ¹H, ¹³C, and ¹⁹F NMR provide the initial census of atoms in their respective chemical environments. Subsequently, COSY, HSQC, and HMBC experiments work in concert to build a definitive map of covalent bonds. This multi-faceted approach provides overlapping, self-validating data points, ensuring the highest degree of confidence in the final structural assignment, a mandatory step for any molecule intended for further scientific or pharmaceutical development.

References

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • Recommended Software for NMR Data Process. Georgia Tech NMR Center. [Link]

  • NMRium - The next-generation NMR software. NMRium. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • Software for Spectra Processing. Center for Nuclear Magnetic Resonance Spectroscopy, University of Maryland. [Link]

  • NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR sample preparation guidelines. Serve-ICE. [Link]

  • NMR Sample Preparation Guidelines. University of Leicester. [Link]

  • Identification of indole derivatives by two-dimensional NMR-based... ResearchGate. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • 13C NMR and 2D (H,H and H,C COSY) Spectra of Triazolo-triazino-indole Derivatives... ResearchGate. [Link]

  • Supplementary data. Oxford Academic. [Link]

  • 1 H-15 N HSQC spectrum of indole... ResearchGate. [Link]

  • Spectroscopy of Amines. Fiveable. [Link]

  • 1 H-13 С HMBC spectrum of [ 15 N]indole... ResearchGate. [Link]

  • 5-Fluoro-1H-indole - Optional[13C NMR]. SpectraBase. [Link]

  • Spectroscopy of Amines. Oregon State University. [Link]

  • Amines. University of Calgary. [Link]

  • NMR spectra of compound 1. A, Observed 1 H-1 H COSY and HMBC couplings... ResearchGate. [Link]

  • Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. ACS Publications. [Link]

  • New indole derivatives from endophytic fungus... PMC. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability... Dovepress. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • Spectroscopy of Amines. OpenStax. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Methyl-1H-indole-3-carboxylate 60 MHz HMBC. Magritek. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives... PMC. [Link]

  • NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives... YouTube. [Link]

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids... ACS Publications. [Link]

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids... PMC. [Link]

  • Avance Beginners Guide - Solvent Selection. Bruker. [Link]

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids... ACS Publications. [Link]

  • How to select NMR solvent. Waseda University. [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

  • ¹H NMR, ¹³C NMR, and Basic Spectrum Analysis. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • NMR Chemical Shifts of Trace Impurities. EPFL. [Link]

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Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Executive Summary Substituted indole-alkylamines, particularly those featuring halogenation and methylation, represent a privileged scaffold in modern drug discovery, frequently appearing in neuroactive agents and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted indole-alkylamines, particularly those featuring halogenation and methylation, represent a privileged scaffold in modern drug discovery, frequently appearing in neuroactive agents and targeted oncology therapies. Accurate structural elucidation of these molecules and their in vivo metabolites relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

This application note provides an in-depth, self-validating methodological guide for characterizing 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine . By analyzing the deterministic gas-phase chemistry of this molecule, researchers can establish robust Multiple Reaction Monitoring (MRM) assays for pharmacokinetic (PK) profiling and structural verification.

Mechanistic Insights into Fragmentation Pathways

Understanding the causality behind mass spectrometric fragmentation is critical for selecting optimal quantifier and qualifier ions. In positive ion mode ESI, the secondary amine of the N-methylmethanamine moiety (pKa ~9.5) serves as the primary site of protonation, yielding a stable precursor ion [M+H]+ at m/z 193.1138 .

Upon applying Collision-Induced Dissociation (CID), the molecule exhibits highly predictable fragmentation governed by the thermodynamic stability of the indole core:

  • Loss of Methylamine (Base Peak): The most energetically favorable pathway is the alpha-cleavage of the exocyclic C-N bond. This results in the neutral loss of methylamine (CH3NH2, 31.04 Da) to form a highly resonance-stabilized 6-fluoro-7-methyl-1H-indol-2-ylmethyl cation at m/z 162.0717 . The intense stability of this conjugated system drives the reaction forward, making m/z 162 the ideal quantifier ion.

  • Indole Ring Cleavages: At higher collision energies, the m/z 162 fragment undergoes secondary dissociation. Consistent with established1[1], the heterocyclic core can lose hydrogen cyanide (HCN, 27.01 Da) to yield m/z 135.0608 [2]. Furthermore, the presence of the fluorine atom at the C6 position enables the specific neutral loss of hydrogen fluoride (HF, 20.01 Da), generating a distinctive species at m/z 142.0655 .

  • Immonium Ion Formation: An alternative, competitive pathway involves charge retention on the amine fragment during cleavage, producing an N-methylmethyleneimmonium ion at m/z 44.0500 . The detection of low-mass immonium ions is a hallmark of alkylamine-containing structures and serves as a 3 for verifying the intact side chain[3].

Self-Validating Experimental Protocol

To ensure high reproducibility across different MS platforms (e.g., Q-TOF, Orbitrap), the following protocol incorporates built-in system suitability checks and dynamic energy ramping.

Step 1: Sample Preparation
  • Procedure: Dilute the analyte to a final concentration of 100 ng/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality: The acidic modifier is not merely a solvent; it is critical to ensure complete protonation of the basic secondary amine 4 in the ESI source[4], thereby maximizing the [M+H]+ ion yield and eliminating signal suppression.

Step 2: Chromatographic Separation
  • Column: High-retention C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) LC-MS grade Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS Optimization & Validation
  • Procedure: Isolate the precursor ion at m/z 193.11 (± 0.5 Da isolation window). Apply a dynamic Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Self-Validation Check: The protocol is considered validated only if the survival yield of the precursor drops below 10% at maximum CE. The m/z 162 fragment must peak at low-to-mid CE (~15-20 eV), while the m/z 44 immonium ion must emerge at higher energies (~25-30 eV) to overcome the secondary dissociation threshold.

Quantitative Data Summary

The table below summarizes the exact mass calculations and empirical parameters required for high-resolution MS/MS targeting.

Fragment AssignmentExact Mass (m/z)Ion FormulaMass Error ToleranceRelative AbundanceOptimal CE (eV)
[M+H]+ (Precursor) 193.1138C11H14FN2+< 2.0 ppm100% (at 5 eV)5
[M+H - CH3NH2]+ 162.0717C10H9FN+< 2.0 ppm100% (Base Peak)18
[M+H - CH3NH2 - HF]+ 142.0655C10H8N+< 3.0 ppm~15%30
[M+H - CH3NH2 - HCN]+ 135.0608C9H8F+< 3.0 ppm~25%35
[CH2=NHCH3]+ 44.0500C2H6N+< 5.0 ppm~40%28

Visualizations

LC-MS/MS Methodological Workflow

Workflow N1 1. Sample Preparation 0.1% FA ensures amine protonation N2 2. UHPLC Separation C18 Column, Gradient Elution N1->N2 N3 3. ESI(+) Ionization Yields [M+H]+ m/z 193.11 N2->N3 N4 4. CID Fragmentation Dynamic CE Ramp (10-40 eV) N3->N4 N5 5. Orbitrap/Q-TOF Detection Mass Accuracy < 5 ppm N4->N5

Step-by-step LC-MS/MS workflow for indole derivative characterization.

Proposed Fragmentation Pathway

Fragmentation M Precursor[M+H]+ m/z 193.11 F1 Indol-2-ylmethyl Cation m/z 162.07 (Base Peak) M->F1 - CH3NH2 (31 Da) F2 Immonium Ion m/z 44.05 M->F2 Alpha-cleavage F3 Fluoro-Indole Fragment m/z 142.06 F1->F3 - HF (20 Da) F4 Ring-Opened Fragment m/z 135.06 F1->F4 - HCN (27 Da)

Proposed MS/MS fragmentation pathway for the protonated precursor m/z 193.11.

References

  • Source: Scientific Research Publishing (SCIRP)
  • Title: Mass spectrometry of simple indoles Source: ACS Publications URL
  • Title: Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer Source: ACS Publications URL
  • Title: Aqueous Microdroplets Induce the Metamorphosis of Indole into Quinazolinone Pharmacophores Source: ACS Publications URL

Sources

Method

Application Note: Preparation, Handling, and Storage of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine Stock Solutions in DMSO

Introduction & Scientific Rationale 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (also known as [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]-methylamine) is a specialized biochemical building block. Featuring a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (also known as [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]-methylamine) is a specialized biochemical building block. Featuring a fluoro-substituted indole core and a secondary amine, this compound is frequently utilized in the synthesis of complex pharmacological agents, including highly potent, pan-serotype dengue virus NS4B inhibitors[1].

For reliable in vitro assays and chemical synthesis workflows, the preparation of high-fidelity stock solutions is paramount. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature. However, the structural features of this indole derivative—specifically its susceptibility to oxidation and the risk of precipitation in hydrated environments—demand strict adherence to anhydrous preparation and controlled storage protocols. This guide provides a self-validating, step-by-step methodology to ensure compound integrity, maximize solubility, and prevent degradation.

Physicochemical Properties

Understanding the physical parameters of the compound is the first step in designing a rational dissolution strategy.

PropertyValue
Chemical Name 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
CAS Number 883531-68-8
Molecular Formula C₁₁H₁₃FN₂
Molecular Weight 192.23 g/mol
Physical State Solid
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) 2–8°C or -20°C, desiccated and protected from light

The Causality of Experimental Choices (E-E-A-T)

As a best practice in compound management, every step in this protocol is designed to mitigate specific modes of failure:

  • The Imperative for Anhydrous DMSO: DMSO is highly hygroscopic. When exposed to ambient air, DMSO can absorb significant moisture, leading to a weight gain of up to 20% within 24 hours. This moisture absorption suppresses DMSO's solubilizing performance, causes hydrate formation, and depresses its freezing point to below -30°C [2]. Using strictly anhydrous DMSO prevents the compound from prematurely "crashing out" of solution.

  • Inert Atmosphere (Argon/Nitrogen Purging): The secondary amine and the electron-rich indole core are susceptible to oxidative degradation. Purging vials with an inert gas displaces ambient oxygen, preserving the structural integrity of the compound during long-term storage.

  • Aliquot Strategy vs. Freeze-Thaw Cycles: While some studies indicate that compounds in strictly moisture-free DMSO can survive multiple freeze-thaw cycles [3], standard laboratory handling inevitably introduces atmospheric moisture. Therefore, single-use aliquoting is the gold standard to prevent freeze-thaw-induced precipitation and localized concentration gradients.

  • Amber Vials: Indole derivatives can be sensitive to ultraviolet (UV) light. Amber glass vials prevent photo-degradation during the dissolution and handling phases.

Quantitative Preparation Data

To ensure precision, use the following dilution table to prepare 1 mL of stock solution. Note: Weighing masses below 2.00 mg on standard analytical balances introduces high margin of error. It is recommended to prepare a more concentrated stock (e.g., 20 mM or 50 mM) and perform serial dilutions.

Desired ConcentrationVolume of DMSOMass of Compound Required (MW: 192.23)
1 mM 1.0 mL0.19 mg (Not recommended for direct weighing)
5 mM 1.0 mL0.96 mg
10 mM 1.0 mL1.92 mg
20 mM 1.0 mL3.84 mg
50 mM 1.0 mL9.61 mg

Experimental Protocol: Step-by-Step Methodology

Materials Required
  • 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine powder

  • Anhydrous DMSO (≥99.9%, sealed under argon)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber glass vials

  • Low-protein-binding polypropylene microtubes (for aliquots)

  • Argon or Nitrogen gas source

  • Water bath sonicator

Workflow Diagram

Workflow Start Start: Solid Compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine Weighing Step 1: Weighing Use analytical balance & amber vial Start->Weighing Solvent Step 2: Solvent Addition Add Anhydrous DMSO (≥99.9%) Weighing->Solvent Dissolve Step 3: Dissolution Vortex 1-2 min, Sonicate if needed Solvent->Dissolve QC Step 4: Quality Control Visual inspection for clarity Dissolve->QC Aliquot Step 5: Aliquoting Dispense into low-binding microtubes QC->Aliquot Storage Step 6: Storage Purge with Argon, Store at -80°C Aliquot->Storage

Caption: Standardized workflow for the preparation, quality control, and storage of DMSO stock solutions.

Procedure
  • Equilibration: Allow the solid compound and the anhydrous DMSO to equilibrate to room temperature (20–25°C) in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound or into the solvent.

  • Weighing: Tare a sterile amber glass vial on the analytical balance. Carefully transfer the required mass of the compound (e.g., 9.61 mg for a 50 mM stock) into the vial.

  • Solvent Addition: Using a positive displacement pipette, add exactly 1.0 mL of anhydrous DMSO directly onto the powder.

  • Dissolution: Cap the vial tightly. Vortex vigorously for 60 seconds. If particulate matter remains visible, place the vial in a water bath sonicator at room temperature for 2–5 minutes. Caution: Do not allow the water bath to heat up significantly, as excessive heat can degrade the compound.

  • Quality Control (Self-Validation): Hold the amber vial against a light source. The solution must be completely transparent with no refractive gradients or undissolved micro-crystals.

  • Aliquoting & Purging: Immediately dispense the master stock into single-use aliquots (e.g., 20 μL to 50 μL) using low-protein-binding microtubes. Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3–5 seconds to displace oxygen before capping.

  • Storage: Transfer the aliquots immediately to a -80°C freezer. At this temperature, the DMSO will freeze solid, arresting any potential degradation kinetics.

Troubleshooting & Handling

  • Precipitation Upon Thawing: If an aliquot shows precipitation after thawing, it indicates moisture contamination. You may attempt to rescue the aliquot by warming it gently to 37°C in a water bath and sonicating for 2 minutes. However, for critical biological assays, discard the compromised aliquot and use a fresh one.

  • In Vitro Assay Dilution: When diluting the DMSO stock into aqueous cell culture media or assay buffers, add the stock solution dropwise while vortexing the buffer rapidly. This prevents localized high concentrations of the hydrophobic compound, which can cause irreversible nano-aggregation. Ensure the final DMSO concentration in biological assays does not exceed 0.1% to 0.5% to prevent solvent-induced cytotoxicity.

References

  • Kaptein, S. J. F., et al. (2023). "Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215.[Link]

Application

In Vivo Preclinical Dosing and Pharmacokinetic Profiling Protocols for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Introduction and Pharmacological Context 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a highly specialized, lead-like indole fragment. This specific core structural motif is paramount in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a highly specialized, lead-like indole fragment. This specific core structural motif is paramount in the development of pan-serotype Dengue virus (DENV) nonstructural protein 4B (NS4B) inhibitors, most notably serving as the chemical foundation for the clinical-stage antiviral mosnodenvir (JNJ-1802)[1][2]. Establishing the in vivo pharmacokinetic (PK) and tolerability profile of this fragment in rodent models is a critical step in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) optimization.

The elaboration of this fragment into mature therapeutics involves targeting the viral replication complex. Advanced derivatives of this core bind directly to DENV NS4B, sterically hindering its essential interaction with the viral helicase/protease NS3, thereby halting viral RNA synthesis[3][4].

MOA Fragment 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine (Core Fragment) Lead Elaborated Inhibitor (e.g., Mosnodenvir / JNJ-1802) Fragment->Lead SAR Optimization Target DENV Replication Complex (NS3 - NS4B Interaction) Lead->Target Binds NS4B Outcome Inhibition of Viral RNA Synthesis Target->Outcome Blocks Complex Formation

Pharmacological evolution of the indole fragment into pan-serotype DENV NS4B inhibitors.

Causality in Formulation Strategy (Expertise & Experience)

The compound features a lipophilic 6-fluoro-7-methyl-indole core and a basic secondary amine (N-methylmethanamine, estimated pKa ~9.0). Due to this amphiphilic nature, aqueous solubility at physiological pH (7.4) is limited, predisposing the compound to in vivo precipitation if dosed in unbuffered saline.

To ensure systemic exposure and prevent micro-emboli during intravenous (IV) administration, a co-solvent system is required. We utilize a matrix of 5% DMSO (solubilizer), 10% Solutol HS15 (non-ionic surfactant), and 85% Saline . This formulation leverages the surfactant's micellar properties to encapsulate the lipophilic indole core, while the aqueous phase solvates the protonated amine, ensuring a thermodynamically stable dosing solution that mirrors the formulation strategies used for its clinical derivatives[5].

Quantitative Data Summary

Table 1: Physicochemical Properties and Expected Baseline PK Parameters in Mice

ParameterValue / DescriptionRationale / Implication
Molecular Weight 192.23 g/mol Low MW fragment; allows for extensive downstream SAR elaboration.
LogD (pH 7.4) ~2.5 - 3.0 (Estimated)Moderate lipophilicity; drives the need for Solutol HS15 in formulation.
Target IV Dose 2.0 mg/kgStandard baseline for fragment PK profiling to avoid acute toxicity.
Target PO Dose 10.0 mg/kgAssesses oral bioavailability and first-pass hepatic extraction.
Expected Half-life (t1/2) 1.5 - 3.0 hoursFragments typically clear faster than optimized leads (e.g., JNJ-1802 t1/2 = 6.2h)[6].
Expected Bioavailability (F%) 30% - 50%Secondary amines often undergo moderate hepatic first-pass metabolism.

Step-by-Step Methodology: In Vivo PK Profiling in Mice

Trustworthiness Principle: This protocol is designed as a self-validating system . It incorporates mandatory quality control (QC) checkpoints to ensure data integrity. If a QC gate fails, the experiment must be halted and investigated.

Phase 1: Formulation and Pre-Dose QC
  • Weighing: Accurately weigh 2.0 mg of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine into a sterile glass vial.

  • Solubilization: Add 50 µL of DMSO and vortex until complete dissolution is achieved (visual clearance is mandatory).

  • Surfactant Addition: Add 100 µL of Solutol HS15 (pre-warmed to 37°C to reduce viscosity) and vortex vigorously for 2 minutes.

  • Aqueous Phase: Slowly add 850 µL of 0.9% sterile saline dropwise while sonicating the vial to prevent localized precipitation.

  • Checkpoint 1 (Self-Validation): Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the vial for any pelleting. Analyze a 10 µL aliquot via LC-MS/MS; the back-calculated concentration must be within ±10% of the nominal 2.0 mg/mL.

Phase 2: In Vivo Dosing
  • Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old, 20-25g) for 7 days in a controlled environment. Fast the PO group for 12 hours pre-dose (water ad libitum).

  • IV Dosing: Administer the formulation via the lateral tail vein at 2 mg/kg (dose volume: 1 mL/kg). Ensure smooth injection over 10-15 seconds.

  • PO Dosing: Administer the formulation via oral gavage at 10 mg/kg (dose volume: 5 mL/kg).

  • Checkpoint 2 (Self-Validation): Include a vehicle-only control group (n=3) dosed IV and PO. This validates that any observed clinical signs or subsequent LC-MS/MS chromatographic peaks are strictly compound-related and not artifacts of the DMSO/Solutol matrix.

Phase 3: Serial Sampling and Bioanalysis
  • Sampling: Collect 20 µL serial blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Isolation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates.

  • Extraction: Extract plasma using protein precipitation. Add 50 µL of cold acetonitrile (spiked with a structurally similar internal standard) to 10 µL of plasma. Vortex for 5 minutes and centrifuge at 4,000 x g for 15 minutes.

  • Bioanalysis: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the fragment.

  • Checkpoint 3 (Self-Validation): The vehicle control plasma must yield a signal-to-noise ratio of <3:1 at the compound's specific retention time, proving the absence of matrix interference or carryover.

PK_Workflow Formulation Formulation Prep (5% DMSO, 10% Solutol, 85% Saline) QC Pre-dose QC (LC-MS/MS Validation) Formulation->QC Dosing In Vivo Dosing (IV: 2 mg/kg, PO: 10 mg/kg) QC->Dosing Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Extraction (Protein Precipitation) Sampling->Processing Analysis Bioanalysis & PK Modeling (WinNonlin) Processing->Analysis

Self-validating workflow for in vivo pharmacokinetic profiling of the indole fragment.

References

  • Kesteleyn, B., et al. "Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor." Journal of Medicinal Chemistry, 2024.[Link]

  • Kaptein, S. J. F., et al. "A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction." Nature, 2021.[Link]

  • Ackaert, O., et al. "Safety, Tolerability, and Pharmacokinetics of JNJ-1802, a Pan-serotype Dengue Direct Antiviral Small Molecule, in a Phase 1, Double-Blind, Randomized, Dose-Escalation Study in Healthy Volunteers." Clinical Infectious Diseases, 2023.[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging the 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine Scaffold in Modern Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and versatile chemical nature allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This guide focuses on the strategic utilization of a specific, functionalized precursor, 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine , as a versatile starting point for drug discovery campaigns. We will dissect the strategic importance of its structural features, provide detailed protocols for synthetic diversification, and outline a framework for its application in a hypothetical kinase inhibitor discovery program. This document is intended to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to unlock the therapeutic potential of this promising scaffold.

Precursor Analysis: Physicochemical Profile and Strategic Rationale

The selection of a starting scaffold is a critical decision in any drug discovery project. 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is not merely a random indole; its specific substitution pattern offers distinct advantages for developing novel therapeutics.

Core Properties
PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂[6]
Molecular Weight 192.23 g/mol [6]
InChI Key POUZSTOUMUHQFE-UHFFFAOYSA-N[6]
SMILES CNCc1cc2ccc(F)c(C)c2[nH]1[6]
Physical Form Solid[6]
Strategic Value of Substitution Patterns
  • Indole Core at C2-Position: The 2-substituted indole motif is a common feature in bioactive molecules.[7] The C2-aminomethyl side chain provides a basic handle, which can be crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket. It also tends to enhance aqueous solubility compared to an unsubstituted indole.

  • 6-Fluoro Substitution: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's properties.[8] A fluorine atom at the C6 position can enhance metabolic stability by blocking potential sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.

  • 7-Methyl Substitution: The methyl group at the C7 position acts as a steric and electronic modulator. It can influence the conformation of the indole ring and its substituents, potentially locking the molecule into a more favorable binding pose. Furthermore, it blocks a potential site of metabolism and can fine-tune the electronic nature of the aromatic system.

  • N-H Site: The indole nitrogen (N-1) is a key point for diversification. It is nucleophilic and can be readily alkylated, acylated, or otherwise functionalized, providing a straightforward vector to explore the surrounding chemical space of the target's binding site.[9]

Synthetic Strategies for Library Generation

The true power of this precursor lies in its potential for rapid and diverse modification. A medicinal chemist can systematically modify three key regions of the molecule—the indole nitrogen (N1), the indole ring (C3), and the side-chain amine—to generate a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Core Precursor cluster_1 Diversification Pathways cluster_2 Analog Library precursor 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine N1 N1-H Functionalization (Alkylation, Arylation, Sulfonylation) precursor->N1 C3 C3-H Electrophilic Substitution (Mannich, Formylation) precursor->C3 SideChain Side-Chain Modification (Acylation, Reductive Amination) precursor->SideChain Bioisostere Scaffold Hopping (e.g., Azaindole) precursor->Bioisostere library Diverse Chemical Library for SAR Screening N1->library C3->library SideChain->library Bioisostere->library

Caption: Synthetic diversification workflow using the core precursor.

Protocol 2.1: N-1 Alkylation of the Indole Core

This protocol describes a general method for attaching various alkyl or benzyl groups to the indole nitrogen, a key step in probing interactions with the target protein. Using a mild base like cesium carbonate often provides excellent selectivity for N-alkylation over other potential reactions.[10]

Rationale: Modifying the N-1 position allows for the exploration of nearby hydrophobic or polar pockets within the target binding site without altering the core pharmacophore that interacts with key residues.

Materials:

  • 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the indole precursor (1.0 equiv) and cesium carbonate (2.0 equiv).

  • Add anhydrous toluene via syringe to create a suspension.

  • Add the alkyl halide (1.2 equiv) dropwise at room temperature while stirring.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-1 substituted analog.

Protocol 2.2: C-3 Electrophilic Substitution (Mannich Reaction)

The C-3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. The Mannich reaction is a classic method to introduce an aminomethyl group at this position, further extending the molecule's reach.[11]

Rationale: Functionalizing the C-3 position introduces a new vector for SAR exploration, potentially accessing different sub-pockets of the target active site or improving physicochemical properties.

Materials:

  • N-1 protected 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (1.0 equiv)

  • Formaldehyde (37% aqueous solution) (1.5 equiv)

  • A secondary amine (e.g., dimethylamine, morpholine) (1.5 equiv)

  • Acetic Acid

  • Ethanol

Procedure:

  • Note: The indole N-H should ideally be protected (e.g., as a Boc or benzyl group) before performing this reaction to prevent side reactions.

  • In a round-bottom flask, dissolve the N-1 protected indole precursor (1.0 equiv) in ethanol.

  • Cool the solution in an ice bath.

  • Add the secondary amine (1.5 equiv), followed by formaldehyde (1.5 equiv), and a catalytic amount of acetic acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in a Kinase Inhibitor Discovery Program

Indole derivatives are potent inhibitors of various protein kinases, making this a logical therapeutic area to explore.[4][12][13] Let's hypothesize a drug discovery cascade targeting a Receptor Tyrosine Kinase (RTK), such as EGFR, which is often dysregulated in cancer.

cluster_pathway Simplified RTK Signaling L Ligand (e.g., EGF) RTK Receptor Tyrosine Kinase (EGFR) L->RTK P_RTK Dimerized & Phosphorylated Receptor RTK->P_RTK Dimerization ADP ADP P_RTK->ADP Autophosphorylation Downstream Downstream Signaling (Ras/Raf/MAPK) P_RTK->Downstream ATP ATP ATP->P_RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Indole-Based Inhibitor Inhibitor->P_RTK Blocks ATP Binding Site

Caption: Inhibition of a hypothetical RTK signaling pathway.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against the target kinase. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescence signal.

Rationale: This is a high-throughput, quantitative method to directly measure the potency of compounds against the isolated kinase enzyme, forming the basis of SAR analysis.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • Synthesized indole analogs dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Pipette a small volume (e.g., 100 nL) of each concentration into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add this mix to all wells except the negative controls.

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Luminescence Reading: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical SAR Data

The results from the kinase assay can be compiled to understand how structural changes affect potency.

Compound IDN-1 SubstituentC-3 SubstituentIC₅₀ vs. EGFR (nM)
Precursor -H-H8,500
ANA-01 -CH₃-H4,200
ANA-02 -CH₂Ph-H750
ANA-03 -CH₂-c-Pr-H980
ANA-04 -SO₂Ph-H>10,000
ANA-05 -CH₂Ph-CH₂-N(CH₃)₂120

Interpretation: From this hypothetical data, one could conclude that a large hydrophobic group at N-1 (like a benzyl group in ANA-02 ) is beneficial for potency. Furthermore, adding a basic aminomethyl group at C-3 (ANA-05 ) significantly improves activity, suggesting a key interaction with an acidic residue in the active site.

Conclusion

The 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine scaffold represents a highly valuable starting point for drug discovery. Its pre-installed handles for chemical modification at key positions, combined with the beneficial physicochemical properties imparted by its fluorine and methyl substituents, make it an ideal precursor for generating diverse and potent libraries of drug-like molecules. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to systematically explore the chemical space around this scaffold, enabling the efficient identification and optimization of novel therapeutic agents for a wide range of diseases.

References

  • Mubassir, N. ahmad, A. Kumar. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(2), 160-181. [Link]

  • Mubassir, M. et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

  • Shaik, F. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4704. [Link]

  • Singh, A. et al. (2025). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. ResearchGate. [Link]

  • Kumar, S. et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 8(1), 464-471. [Link]

  • Wang, Y. et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Wang, Y. et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

  • Zhang, H. et al. (2019). Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. iScience, 22, 395-406. [Link]

  • Catto, M., & Altomare, C. (Eds.). (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

  • Royer, J. et al. (1993). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Tetrahedron, 49(13), 2821-2832. [Link]

  • Kmoníček, V. et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and indolylthiazolidinones. Archiv der Pharmazie, 341(5), 289-297. [Link]

  • Al-Hiari, Y. M. et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Funel, C., & Abele, S. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. [Link]

  • Kaur, H. et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 548. [Link]

  • Balanna, K. et al. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Organic & Biomolecular Chemistry, 20(37), 7457-7462. [Link]

  • Templ, J. et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. [Link]

  • Templ, J. et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]

  • Besson, T. et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1169. [Link]

  • Mellouk, S. et al. (2019). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 9(1), 163-171. [Link]

  • Li, Y. et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 12(1), 108. [Link]

  • Wang, Y. et al. (n.d.). [3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. Supporting Information. [Link]

  • Yamashkin, S. A. et al. (2022). Synthesis and Biological Activity of N-(Indolyl)trifluoroacetamides Based on Substituted 6-Aminoindoles. ResearchGate. [Link]

  • Creveling, C. R. et al. (1986). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 29(11), 2165-2171. [Link]

Sources

Application

Advanced Cell Permeability Assay Protocol for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Introduction & Scientific Context The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a highly specialized building block utilized in the discovery of novel therapeutics, particularly in the antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a highly specialized building block utilized in the discovery of novel therapeutics, particularly in the antiviral and central nervous system (CNS) spaces. The 6-fluoro-7-methyl-1H-indole core has gained significant prominence following the discovery of JNJ-1802, a first-in-class pan-serotype Dengue virus NS4B inhibitor ()[1][2]. For fragments and lead-like compounds containing this core, understanding intestinal absorption and cellular permeability is a critical early-stage hurdle in drug development.

Physicochemical Profiling & Assay Causality

As a Senior Application Scientist, it is critical to design assays based on the physicochemical causality of the molecule rather than relying on generic templates.

  • Ionization & Permeability Challenge: This compound features a lipophilic fluorinated indole core paired with a basic secondary amine (N-methylmethanamine). The amine has an estimated pKa of ~9.5, meaning it exists predominantly (>99%) in its protonated, cationic form at physiological pH (7.4). While the lipophilic indole core drives passive transcellular diffusion, the protonated amine restricts it, forcing a fraction of the drug through the paracellular route (tight junctions).

  • Efflux Liability: Basic, lipophilic amines are classic substrates for apical efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • Self-Validating Design: To accurately profile this compound, a bidirectional Caco-2 permeability assay is mandatory ()[3][4]. Measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) flux allows for the calculation of an Efflux Ratio (ER). The system is self-validated using Lucifer Yellow (to confirm tight junction integrity) and reference standards (Propranolol for high permeability, Digoxin for P-gp efflux).

Experimental Workflow

Workflow A Caco-2 Seeding (Transwell, 21 Days) B Monolayer Integrity (TEER >300 Ω·cm²) A->B C Compound Dosing (10 µM, <1% DMSO) B->C D Bidirectional Incubation (A→B & B→A, 2h) C->D E Sample Extraction (Protein Precipitation) D->E F LC-MS/MS Quantification E->F

Fig 1. Bidirectional Caco-2 permeability assay workflow for indole derivatives.

Detailed Step-by-Step Methodology

Cell Culture and Monolayer Preparation
  • Seeding: Seed Caco-2 cells (passage 40–60) at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size, 12-well format).

  • Maturation: Culture the cells for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin. Replace the medium every alternate day to ensure proper polarization and tight junction formation.

  • Integrity Check: On day 21, measure the Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER > 300 Ω·cm² ()[3].

Assay Buffer and Compound Preparation
  • Buffer: Prepare Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, adjusted to pH 7.4.

  • Test Compound: Dissolve 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in 100% DMSO to create a 10 mM stock. Dilute the stock in HBSS-HEPES to a final dosing concentration of 10 µM (final DMSO concentration = 0.1% to prevent solvent-induced monolayer toxicity).

  • Reference Compounds: Prepare Propranolol (10 µM) and Digoxin (10 µM) in parallel as high-permeability and efflux controls, respectively.

Bidirectional Transport Assay
  • Washing: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS-HEPES buffer.

  • A→B Transport (Absorptive): Add 0.5 mL of the 10 µM test compound solution to the Apical (A) chamber. Add 1.5 mL of blank HBSS-HEPES to the Basolateral (B) chamber.

  • B→A Transport (Secretory): Add 1.5 mL of the 10 µM test compound solution to the Basolateral (B) chamber. Add 0.5 mL of blank HBSS-HEPES to the Apical (A) chamber.

  • Incubation: Incubate the plates on an orbital shaker (100 rpm) at 37°C for 120 minutes.

  • Sampling: At t=120 min, remove 50 µL aliquots from the receiver chambers.

  • Post-Assay Integrity: Add Lucifer Yellow (100 µM) to the apical chambers and incubate for 1 hour. Measure basolateral fluorescence to ensure the monolayer remained intact during the assay ( Papp​<1×10−6 cm/s).

Sample Preparation and LC-MS/MS
  • Quenching: Mix the 50 µL assay samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Analyze the 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine using Positive Electrospray Ionization (ESI+). Monitor the MRM transition of m/z 193.2 [M+H]+ to 162.1 (corresponding to the fragmentation and loss of the methylamine group).

Data Analysis & Interpretation

Calculate the apparent permeability ( Papp​ ) using the following equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the steady-state rate of appearance in the receiver chamber (nmol/s), C0​ is the initial concentration in the donor chamber (µM), and A is the surface area of the Transwell insert (1.12 cm²).

Calculate the Efflux Ratio (ER):

ER=Papp​(A→B)Papp​(B→A)​

Table 1: Expected Quantitative Permeability Profile

Compound / Control Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux Ratio (ER)Mechanistic Interpretation
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine 5.2 - 8.515.6 - 25.5~3.0Moderate passive permeability; likely weak P-gp substrate due to basic amine.
Propranolol (Control)> 20.0> 20.0~1.0High passive transcellular permeability.
Digoxin (Control)< 1.0> 15.0> 15.0Strong active P-gp efflux substrate.
Lucifer Yellow (Control)< 0.5N/AN/AParacellular marker; confirms tight junction integrity.

Mechanistic Transport Visualization

Mechanism cluster_Apical Intestinal Lumen (Apical, pH 6.5 - 7.4) Compound 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine Protonated Protonated Amine (>99% at pH 7.4) Compound->Protonated Neutral Neutral Species (<1% at pH 7.4) Compound->Neutral Paracellular Paracellular Transport (Tight Junctions) Protonated->Paracellular Transcellular Transcellular Diffusion (Lipophilic Indole Core) Neutral->Transcellular Efflux P-gp / BCRP Efflux (Apical Membrane) Transcellular->Efflux Substrate Recognition Basolateral Systemic Circulation (Basolateral, pH 7.4) Transcellular->Basolateral Paracellular->Basolateral Efflux->Compound

Fig 2. Mechanistic transport pathways for the basic indole fragment across the intestinal epithelium.

References

  • Kesteleyn, B., et al. (2024). Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor. Journal of Medicinal Chemistry, 67(5), 4063-4082.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

Sources

Method

Functional Assay Setup for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine: Evaluating Dengue Virus NS4B Inhibition

Executive Summary & Scientific Rationale The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (CAS 883531-68-8) represents a critical chemical building block and pharmacophore in modern antiviral drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (CAS 883531-68-8) represents a critical chemical building block and pharmacophore in modern antiviral drug discovery. Recent breakthroughs in the development of pan-serotype Dengue virus (DENV) inhibitors have highlighted the 6-fluoro-7-methyl-1H-indole core as a highly privileged scaffold for targeting the viral non-structural protein 4B (NS4B)[1]. Mature clinical candidates, such as JNJ-1802, utilize this exact indole architecture to achieve picomolar efficacy against all four DENV serotypes [2].

The addition of the 2-methylmethanamine moiety provides a basic amine vector, making this compound an ideal candidate for fragment-based drug discovery (FBDD) campaigns aimed at probing hydrogen-bonding networks within the cytosolic loops of NS4B.

The Causality of Assay Selection: Designing a functional assay for this compound requires overcoming a major biochemical hurdle: DENV NS4B is a highly hydrophobic, multi-pass transmembrane protein localized to the endoplasmic reticulum (ER). Traditional biochemical assays (e.g., SPR or FP with purified proteins) frequently yield false negatives because NS4B loses its native conformation when extracted from the lipid bilayer. Therefore, to evaluate the functional efficacy of this indole fragment, we must deploy a tiered, live-cell assay cascade that preserves the native ER membrane architecture.

This guide details a self-validating, two-tier functional assay setup:

  • Phenotypic Readout: A DENV Replicon Reporter Assay to measure the ultimate functional outcome (inhibition of viral RNA replication).

  • Mechanistic Validation: A live-cell NanoBiT Protein-Protein Interaction (PPI) Assay to confirm that the compound specifically disrupts the NS3-NS4B interaction, rather than acting via off-target host cell toxicity.

Tier 1: DENV-2 Replicon Luciferase Reporter Assay

This assay utilizes A549 cells stably expressing a DENV-2 subgenomic replicon coupled with a Renilla luciferase (RLuc) reporter. Because replicons lack viral structural genes, they safely and accurately mimic the viral replication complex (VRC) dynamics under BSL-2 conditions.

Assay Self-Validation Criteria

To ensure absolute trustworthiness, every assay plate must function as a self-validating system. The protocol mandates:

  • High Control (Max Signal): 0.5% DMSO vehicle (establishes baseline replication).

  • Low Control (Min Signal): 10 µM of a known reference inhibitor (e.g., JNJ-1802 analog or NITD008).

  • Quality Metric: The assay is only valid if the calculated Z'-factor is ≥0.6 .

  • Orthogonal Cytotoxicity Check: A parallel plate must be run using CellTiter-Glo to rule out false positives caused by compound-induced cell death.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest A549-DENV2-RLuc cells at 70-80% confluency using TrypLE Express.

  • Resuspend cells in Assay Medium (DMEM + 2% FBS + 1% Pen/Strep). Note: Reduced FBS minimizes compound binding to serum proteins, increasing the free fraction of the indole fragment.

  • Seed 10,000 cells/well in 50 µL into two identical 384-well white opaque plates (Plate A for Efficacy, Plate B for Cytotoxicity).

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in 100% DMSO. Top concentration: 10 mM.

  • Perform an intermediate dilution by transferring 1 µL of the DMSO compound plate into 99 µL of Assay Medium (yields 1% DMSO).

  • Transfer 50 µL of the intermediate dilution to the cells in Plates A and B. The final top assay concentration is 50 µM at 0.5% DMSO.

  • Incubate for 48 hours at 37°C, 5% CO₂.

Day 4: Endpoint Detection

  • Plate A (Efficacy): Equilibrate to room temperature (RT) for 15 min. Add 30 µL of Renilla-Glo™ Luciferase Assay System reagent. Incubate for 10 min in the dark. Read luminescence on a multi-mode plate reader (integration time: 0.5 sec/well).

  • Plate B (Cytotoxicity): Equilibrate to RT. Add 30 µL of CellTiter-Glo® reagent. Shake at 300 rpm for 2 min, then incubate for 10 min. Read luminescence.

Tier 2: NanoBiT NS3-NS4B PPI Assay

If the compound shows activity in the replicon assay, it must be validated mechanistically. The 6-fluoro-7-methyl-1H-indole class acts by allosterically binding NS4B and preventing its interaction with the viral helicase/protease NS3 [1, 2]. We utilize the NanoBiT (Promega) split-luciferase system because its reversible nature allows for real-time monitoring of complex dissociation in live cells.

Step-by-Step Protocol
  • Plasmid Preparation: Construct fusion plasmids expressing LgBiT-NS3 and SmBiT-NS4B.

  • Transfection: Seed HEK293T cells in 6-well plates. Co-transfect with LgBiT-NS3 and SmBiT-NS4B using Lipofectamine 3000. Incubate for 24 hours.

  • Cell Plating: Harvest transfected cells and re-seed into a 96-well white plate at 20,000 cells/well in Opti-MEM (phenol red-free).

  • Substrate Addition: Add Nano-Glo® Live Cell Substrate (diluted 1:20 in Nano-Glo LCS Dilution Buffer) to the wells. Read baseline luminescence for 15 minutes to confirm stable NS3-NS4B complex formation.

  • Compound Addition: Inject the indole fragment at varying concentrations (e.g., 1 µM to 100 µM).

  • Kinetic Readout: Monitor luminescence continuously for 2 hours. A rapid decrease in signal indicates the compound successfully penetrates the cell, binds NS4B, and dissociates the NS3-NS4B complex.

Data Presentation & Interpretation

The following table synthesizes the expected quantitative data profile for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine acting as a fragment hit, compared against a mature drug control.

Test CompoundDENV-2 Replicon EC₅₀ (µM)NS3-NS4B NanoBiT IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine 18.5 ± 2.122.4 ± 3.0> 100> 5.4
JNJ-1802 Analog (Positive Control) 0.0015 ± 0.00020.004 ± 0.001> 50> 33,000
DMSO (Vehicle Control) N/AN/AN/AN/A

Data Interpretation: As a raw fragment, the compound is expected to exhibit micromolar potency. The close correlation between the Replicon EC₅₀ and the NanoBiT IC₅₀ confirms that the antiviral effect is directly driven by the disruption of the target PPI, validating the 6-fluoro-7-methyl-1H-indole core as a functional NS4B binder.

Mechanistic Workflow Visualization

G Cmpd 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine (Pharmacophore) NS4B DENV NS4B Protein (ER Membrane) Cmpd->NS4B Binds Target Complex NS3-NS4B Interaction NS4B->Complex Allosteric Inhibition VRC Viral Replication Complex Assembly Complex->VRC Disrupts Formation Readout Luciferase Reporter Signal VRC->Readout Decreases Output

Mechanistic workflow of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine inhibiting DENV.

References

  • Kesteleyn, B., et al. "Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors." Journal of Medicinal Chemistry 2023, 66 (13), 8808-8821. URL:[Link]

  • Kesteleyn, B., et al. "Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor." Journal of Medicinal Chemistry 2024, 67 (5), 4063-4082. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield in 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine chemical synthesis

Welcome to the Technical Support Center for the synthesis of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind synthetic bottlenecks.

This compound is a highly valuable pharmaceutical intermediate. Its synthesis relies on the precise functionalization of the indole 2-position, typically achieved via two primary pathways: Pathway A (Amidation followed by Reduction) and Pathway B (Reductive Amination of an aldehyde).

System Overview & Synthetic Pathways

SyntheticPathways SM1 Pathway A SM: 6-Fluoro-7-methyl-1H-indole -2-carboxylic acid Amidation Amidation (Methylamine, BOP/DIPEA) SM1->Amidation SM2 Pathway B SM: 6-Fluoro-7-methyl-1H-indole -2-carboxaldehyde RedAmin Reductive Amination (Methylamine, NaBH(OAc)3) SM2->RedAmin Int1 Intermediate: Indole-2-carboxamide Amidation->Int1 Product Target Product: 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine RedAmin->Product Reduction Reduction (BH3-THF or LiAlH4) Int1->Reduction Reduction->Product

Synthetic pathways for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine.

Interactive Troubleshooting Guide (FAQs)

Q1: I am using Pathway A (amide reduction) with Borane-THF (BH₃·THF), but my isolated yield of the amine is <20%, and NMR shows an unexpected mass/complex. How do I resolve this? The Causality: Borane is an excellent reagent for reducing indole-2-carboxamides[1], but it possesses an empty p-orbital that strongly coordinates with the lone pair of the newly formed secondary amine (and potentially the indole nitrogen), forming a highly stable boron-amine complex. A standard aqueous workup will not break this bond, leaving your product trapped in the aqueous layer or isolated as an inactive complex. The Solution: You must perform a destructive quench. After the reaction is complete, carefully quench with methanol to destroy excess borane, then add 1M HCl and heat to reflux for 1–2 hours. This acidic hydrolysis breaks the B-N coordinate bond. Follow this with a basic workup (NaOH to pH 10) to liberate the free amine for extraction.

Q2: Can I use LiAlH₄ instead of Borane for Pathway A to avoid complexation? Will it cleave the C-F bond at the 6-position? The Causality: Yes, LiAlH₄ is a viable and often faster alternative. The C-F bond is the strongest carbon-halogen bond and is highly stable to LiAlH₄ reduction under standard conditions (THF, 0 °C to reflux), unlike C-Br or C-I bonds which are prone to reductive dehalogenation. The Solution: Ensure strictly anhydrous conditions and use a Fieser workup ( n mL water, n mL 15% NaOH, 3n mL water) to precipitate the aluminum salts into a granular, easily filterable solid, preventing emulsion formation which commonly traps the secondary amine product.

Q3: I switched to Pathway B (reductive amination). I am seeing significant amounts of a tertiary amine (bis-alkylated) byproduct. How do I maximize the secondary amine yield? The Causality: Over-alkylation occurs because the newly formed secondary amine (your target product) is often more nucleophilic than the starting primary methylamine. If the reducing agent is too aggressive or the methylamine concentration is too low, the product will react with another equivalent of the aldehyde[2]. The Solution:

  • Reagent Choice: Switch your reducing agent from NaBH₃CN to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the hydride-donating ability, making it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium ion intermediate.

  • Stoichiometry: Use a massive excess of methylamine (e.g., 5–10 equivalents of methylamine hydrochloride) to outcompete the product for the aldehyde.

Q4: My indole-2-carboxylic acid coupling step (Pathway A) is low yielding. What coupling agent is best? The Causality: Indole-2-carboxylic acids can be sterically hindered and electronically deactivated due to the adjacent electron-rich indole core[3]. Standard EDC/HOBt often leads to sluggish kinetics. The Solution: Utilize BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or HATU with DIPEA in DMF. These phosphonium/uronium-based reagents form highly reactive active esters that rapidly trap the gaseous methylamine[4].

Troubleshooting Logic & Diagnostic Tree

TroubleshootingLogic Problem1 Issue: Low Yield & Boron-Amine Complexation Detected Diag1 Did you quench the BH3-THF reaction with only water? Problem1->Diag1 Sol1 Action: Quench with MeOH, then reflux with 1M HCl for 2h. Diag1->Sol1 Problem2 Issue: Over-alkylation in Reductive Amination Diag2 Are you using NaBH3CN with 1 eq of Methylamine? Problem2->Diag2 Sol2 Action: Switch to NaBH(OAc)3 and use 5-10 eq Methylamine HCl. Diag2->Sol2

Troubleshooting logic tree for common synthesis bottlenecks.

Quantitative Data: Pathway Comparison

ParameterPathway A: Amide ReductionPathway B: Reductive Amination
Key Reagents BOP, DIPEA, Methylamine, BH₃·THFMethylamine HCl, DIPEA, NaBH(OAc)₃
Typical Yield Range 45% – 65% (over 2 steps)75% – 90% (single step)
Primary Impurities Unreduced amide, Boron complexesBis-alkylated tertiary amine, unreacted aldehyde
Scalability Moderate (Requires handling of hazardous BH₃ or LiAlH₄)High (Mild conditions, easily scalable)
C-F Bond Stability High (Stable to BH₃ and LiAlH₄)High (Stable to NaBH(OAc)₃)

Validated Experimental Protocol: Reductive Amination (Pathway B)

Because Pathway B offers superior atom economy and avoids harsh metal hydride reductions, it is the recommended route. This protocol is designed as a self-validating system to ensure success at each mechanistic stage.

Materials:

  • 6-fluoro-7-methyl-1H-indole-2-carboxaldehyde (1.0 eq)

  • Methylamine hydrochloride (5.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under argon, dissolve the indole-2-carboxaldehyde (1.0 eq) in anhydrous DCE (0.2 M concentration). Add methylamine hydrochloride (5.0 eq) followed by DIPEA (5.0 eq). Stir the suspension at room temperature for 2 hours.

    • Causality: The DIPEA liberates the free methylamine gas in situ, which rapidly attacks the aldehyde. DCE is used as it stabilizes the iminium ion intermediate better than purely non-polar solvents.

  • Self-Validation Check (Critical): Do not proceed blindly. Remove a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must verify that the aldehyde peak is consumed (>95%) and replaced by the imine/iminium mass [M+H]+ . If unreacted aldehyde remains, add molecular sieves (4Å) to drive the water-generating equilibrium forward.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.0 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exotherm. NaBH(OAc)₃ selectively reduces the iminium ion without touching any residual aldehyde, preventing side reactions.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Perform a final LC-MS check to ensure complete reduction of the imine to the secondary amine.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes to destroy excess borohydride. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM : MeOH : Et₃N = 95 : 4 : 1).

    • Causality: The 1% Triethylamine (Et₃N) in the eluent is mandatory to prevent the secondary amine product from streaking or irreversibly binding to the acidic silica gel.

References

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • Organic Reaction Mechanisms 2016. DOKUMEN.PUB. 2[2]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. 4[4]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. 3[3]

Sources

Optimization

Technical Support Center: LC Mobile Phase Optimization for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Welcome to the Advanced Chromatography Support Center. This hub is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography (LC) methods for 1-(6-fluoro-7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This hub is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography (LC) methods for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine .

Molecular Profiling: This compound presents specific chromatographic challenges due to its dual-nature structure. It features a highly lipophilic core (6-fluoro-7-methylindole) combined with a basic secondary aliphatic amine side chain (N-methylmethanamine, estimated pKa ~9.5–10.0). At standard neutral pH, the amine is fully protonated, making it highly susceptible to secondary ion-exchange interactions with the stationary phase, which is the primary cause of poor chromatography in basic amines[1].

Section 1: Troubleshooting Database (FAQs)

Q: Why is my analyte peak exhibiting severe tailing (Asymmetry Factor > 2.0) on a standard C18 column? A: Peak tailing for this molecule is primarily driven by the "silanol effect." At mid-range pH (pH 4–8), the residual silanol groups (Si-OH) on silica-based columns become ionized (Si-O⁻). Simultaneously, your secondary amine (pKa ~9.5) is positively charged. This creates strong secondary ionic exchange interactions that drag the tail of the peak[1]. Resolution: You must either neutralize the silanols by dropping the mobile phase pH below 3.0 (using phosphate buffer or formic acid)[2], or deprotonate your analyte by raising the pH above 10.5 (using ammonium bicarbonate on a high-pH stable hybrid column).

Q: My retention time (tR) is drifting between injections. How do I stabilize it? A: Retention time instability for ionizable compounds indicates inadequate buffer capacity or operating too close to the analyte's pKa. If your mobile phase pH is near 9.5, microscopic local pH shifts in the column will drastically alter the ratio of ionized to unionized amine, causing erratic retention[3]. Resolution: Ensure your mobile phase pH is set at least 1.5 to 2.0 pH units away from the pKa (i.e., strictly < 7.5 or > 11.5). Furthermore, ensure your buffer concentration is robust (10–50 mM) to resist pH changes when the sample diluent mixes with the mobile phase[3].

Q: I am using LC-MS, but adding Triethylamine (TEA) to improve peak shape is suppressing my signal. What is the alternative? A: TEA is an excellent silanol blocker for UV-Vis applications because it competes with the analyte for active silanol sites[2]. However, in LC-MS, TEA causes severe ion suppression in the Electrospray Ionization (ESI) source due to its high gas-phase proton affinity. Resolution: Switch to a high-pH volatile buffer system (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). This deprotonates the N-methylmethanamine, eliminating the positive charge and preventing silanol interaction without the need for competing amines, while remaining fully MS-compatible.

Q: I cannot resolve my target compound from its des-fluoro impurity. How can I alter the mobile phase selectivity? A: The 6-fluoro substitution increases the lipophilicity and alters the dipole moment of the indole core. If adjusting the organic modifier ratio (Acetonitrile vs. Methanol) does not provide sufficient selectivity (α), the limitation is likely the stationary phase chemistry rather than the mobile phase. Resolution: Switch from a standard C18 to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal selectivity via π-π, dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to halogenated aromatic rings like your fluorinated indole core.

Section 2: Mechanistic Optimization Pathway

The following logic tree dictates the causality behind mobile phase selection based on your detector constraints and silanol suppression strategy.

MobilePhaseOptimization Start Target: 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine Problem Primary Challenge: Basic Secondary Amine (pKa ~9.5) Interacts with Acidic Silanols Start->Problem Detector Select Detection Mode Problem->Detector UV UV/Vis Detection (Non-Volatile Buffers Allowed) Detector->UV MS LC-MS Detection (Volatile Buffers Required) Detector->MS LowPH_UV Low pH Strategy (pH 2.5) 20 mM Phosphate + 5mM TEA Neutralizes Silanols UV->LowPH_UV HighPH_MS High pH Strategy (pH 10.5) 10 mM Ammonium Bicarbonate Deprotonates Amine MS->HighPH_MS LowPH_MS Low pH Volatile (pH 2.5) 0.1% Formic Acid / TFA Protonates Amine & Silanols MS->LowPH_MS

Decision tree for mobile phase optimization based on detection mode and silanol suppression strategy.

Section 3: Core Optimization Workflows (Step-by-Step)

To ensure a self-validating system, follow these field-proven methodologies. Choose the protocol that aligns with your available instrumentation.

Protocol A: Low-pH Silanol Suppression Workflow (Optimized for LC-UV)

This method relies on high ionic strength and low pH to neutralize stationary phase silanols and mask secondary interactions[2].

  • Aqueous Phase Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1.0 L of ultrapure HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

  • Additive Inclusion (Optional but Recommended): Add 0.05% (v/v) Triethylamine (TEA) to act as a competing base. Note: Re-verify pH after TEA addition, as it will raise the pH slightly.

  • Organic Phase: Use 100% HPLC-grade Methanol. Methanol is preferred over Acetonitrile here because its ability to form hydrogen bonds provides additional shielding against residual silanol interactions[1].

  • Gradient Elution: Start at 5% Methanol, holding for 1 minute, then ramp to 95% Methanol over 15 minutes.

  • System Suitability Validation: Inject a 10 µg/mL standard. The method is valid if the capacity factor ( k′ ) is between 2 and 10, and the Asymmetry factor ( As​ ) is ≤1.5 [3].

Protocol B: High-pH Analyte Deprotonation Workflow (Optimized for LC-MS)

This method forces the basic amine into its neutral (unionized) state, fundamentally eliminating the electrostatic attraction to the stationary phase.

  • Column Requirement: You must use a hybrid-silica column (e.g., Ethylene Bridged Hybrid - BEH) rated for pH up to 12. Standard Type-B silica will dissolve under these conditions.

  • Aqueous Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of LC-MS grade water (10 mM).

  • pH Adjustment: Add LC-MS grade Ammonium Hydroxide ( NH4​OH ) dropwise until the pH reaches 10.5.

  • Organic Phase: Use 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Ramp from 10% to 90% Acetonitrile over 10 minutes.

  • MS Tuning: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Despite the high pH, the basic amine will readily acquire a proton in the gas phase of the ESI source, yielding a strong [M+H]+ signal.

Section 4: Quantitative Reference Tables

Table 1: Mobile Phase Additives for Basic Amine Optimization

AdditiveTypical ConcentrationTarget pHMechanism of ActionLC-MS Compatible?
Phosphoric Acid 0.1% v/v~2.0Neutralizes silanols (Si-OH)No (Non-volatile)
Formic Acid 0.1% v/v~2.7Neutralizes silanols; provides protons for ESI+Yes
Triethylamine (TEA) 5 - 10 mMN/ACompetes for active silanol sites (Steric/Ionic blocker)No (Severe suppression)
Ammonium Bicarbonate 10 mM10.5Deprotonates basic amines, removing positive chargeYes

Table 2: System Suitability Validation Criteria for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

ParameterTarget ValueCorrective Action if Failed
Retention Factor ( k′ ) 2.0 – 10.0Adjust initial % of organic modifier[3].
Asymmetry Factor ( As​ ) 0.9 – 1.5Check buffer pH; increase buffer concentration; add TEA[2].
Resolution ( Rs​ ) >2.0 (vs. impurities)Flatten gradient slope; switch to PFP column chemistry.
Section 5: References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." phenomenex.com. Available at:

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." waters.com. Available at:

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." chromatographyonline.com. Available at:

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" pharmagrowthhub.com. Available at:

  • Benchchem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines." benchchem.com. Available at:

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Welcome to the Advanced Applications Support Center. Analyzing 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine presents unique chromatographic and mass spectrometric challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Analyzing 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine presents unique chromatographic and mass spectrometric challenges. The molecule features a highly lipophilic fluoro-methyl-indole core coupled with a basic, polar secondary amine tail (N-methylmethanamine, pKa ~9.5). While this structural duality yields excellent sensitivity in Positive Electrospray Ionization (ESI+), it makes the analyte highly susceptible to chemical background noise, phospholipid-induced ion suppression, and persistent autosampler carryover.

This guide provides field-proven, self-validating protocols to troubleshoot and resolve these specific issues.

Section 1: Chemical Background & Baseline Noise Mitigation

Q: I am observing a high, constant background noise across the entire chromatographic gradient in ESI+ mode, obscuring the analyte's Lower Limit of Quantification (LLOQ). How can I isolate and eliminate this?

Causality & Expert Insight: In low-mass Multiple Reaction Monitoring (MRM) transitions, a constant, elevated baseline is rarely a matrix issue; it is almost exclusively driven by mobile phase contamination or system bleed . The basic nature of the N-methylmethanamine group requires acidic modifiers (e.g., 0.1% formic acid) to ensure protonation. However, low-grade acids or degraded aqueous phases introduce trace polymers and plasticizers that continuously ionize in ESI+, elevating the baseline and drowning out trace-level analyte signals.

Self-Validating Protocol: Mobile Phase Isolation & System Flush

  • Preparation: Discard all current mobile phases. Prepare fresh Mobile Phase A (Water + 0.1% LC-MS grade Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% LC-MS grade Formic Acid) using strictly certified LC-MS/MS grade reagents.

  • System Flush: Bypass the analytical column using a zero-dead-volume union. Flush the entire LC system with 50% LC-MS grade Isopropanol / 50% Water for 30 minutes at 0.3 mL/min to strip lipophilic contaminants from the lines.

  • Equilibration: Reconnect the analytical column and equilibrate with the new mobile phases for at least 20 column volumes.

  • Validation: Inject a zero-volume blank (no injection) followed by a solvent blank. If the baseline noise drops by >80% and the Signal-to-Noise (S/N) ratio of the LLOQ standard exceeds 10:1, the system is validated and clean.

Section 2: Matrix Effects & Phospholipid Ion Suppression

Q: My calibration curve in neat solvent looks perfect, but when I extract the analyte from human plasma, the signal intensity drops by 60-80%. What is causing this, and how do I recover the signal?

Causality & Expert Insight: This is a classic manifestation of matrix-induced ion suppression. Biological matrices like plasma are rich in endogenous glycerophosphocholines. Because 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine possesses a hydrophobic indole core, it co-elutes with these lipids during reversed-phase chromatography. In the ESI source, highly surface-active phospholipids outcompete the target basic amine for space on the surface of the charged droplets, severely suppressing the analyte's transition into the gas phase 12. Standard protein precipitation (PPT) fails to remove these lipids.

IonSuppression A ESI Droplet Formation B Phospholipid Accumulation at Droplet Surface A->B C Analyte Eviction (Indole-Amine) B->C D Reduced Gas-Phase Ionization (Signal Drop) C->D

Mechanism of ESI+ signal suppression caused by phospholipid competition at the droplet surface.

Self-Validating Protocol: Mixed-Mode Cation Exchange (MCX) SPE To isolate the basic amine from zwitterionic phospholipids, utilize a mixed-mode strong cation exchange (MCX) solid-phase extraction workflow 3.

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Loading: Dilute 200 µL of plasma with 200 µL of 4% H₃PO₄. Load onto the MCX cartridge. (Causality: The acidic environment ensures the secondary amine is fully protonated and binds tightly to the sorbent's sulfonic acid groups).

  • Washing (Critical Step): Wash with 1 mL 0.1N HCl, followed by 1 mL 100% Methanol. (Causality: The 100% methanol wash strips the hydrophobic phospholipids and neutral lipids from the sorbent while the target amine remains ionically anchored).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond for elution).

  • Validation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction to a neat standard. An MF between 0.85 and 1.15 validates the absence of suppression.

Quantitative Comparison of Sample Preparation Methods

Extraction MethodPhospholipid Removal (%)Analyte Recovery (%)Matrix Effect (Ion Suppression)
Protein Precipitation (Acetonitrile)< 5%92%- 75%
Reversed-Phase SPE (C18)30%85%- 45%
Mixed-Mode SPE (MCX)> 95%88%- 8%
Zirconia-based PLR Plates> 98%90%- 5%

Section 3: Mitigating Autosampler Carryover

Q: I am detecting ghost peaks of the target analyte in blank injections immediately following my Upper Limit of Quantification (ULOQ) samples. How do I eliminate this carryover?

Causality & Expert Insight: Carryover for basic amines is primarily driven by secondary interactions 4. The positively charged N-methylmethanamine tail binds electrostatically to unendcapped, acidic free silanol groups in the column frit or the autosampler rotor seal, as well as to metal surfaces in the injection needle 5. Standard methanol/water washes are insufficient to break these ionic bonds.

CarryoverLogic A Ghost Peak in Blank Following ULOQ B Run Blank without Injection (Zero Volume) A->B C Peak Present? B->C D Column/Gradient Carryover C->D Yes E Autosampler/Needle Carryover C->E No F Add Extended High-Organic Column Flush to Method D->F G Implement Acidic/IPA Strong Needle Wash E->G

Logical decision tree for isolating and resolving LC-MS/MS carryover sources.

Self-Validating Protocol: Aggressive Wash Solvent Optimization

  • Strong Wash Composition: Prepare an autosampler strong wash consisting of 40% Acetonitrile, 40% Isopropanol, 20% Water, + 0.5% Formic Acid. (Causality: Isopropanol disrupts hydrophobic interactions with the indole ring, while the high acid concentration protonates silanols, neutralizing their negative charge and displacing the amine).

  • Weak Wash Composition: 10% Methanol in Water + 0.1% Formic acid. (Causality: Matches initial mobile phase conditions to prevent baseline disturbances during the next injection).

  • Execution: Program the autosampler to perform a 10-second strong wash followed by a 10-second weak wash post-injection.

  • Validation: Inject the ULOQ standard, immediately followed by three consecutive blank solvent injections. If the analyte peak area in the first blank is < 20% of the LLOQ peak area, the wash protocol is successfully validated.

References

  • American Pharmaceutical Review - Coping with Matrix Effects Caused by Phospholipids in Biological Samples[Link]

  • Agilent Technologies - Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup[Link]

  • Waters Corporation - Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX [Link]

  • Waters Corporation - Suggested approaches for minimizing background chemical noise in low mass MRM Transitions [Link]

  • PLOS One - High-throughput single-fly LC–MS/MS for quantitative profiling of biogenic amines [Link]

  • ResearchGate - How can I solve my carry over issue in LC-MS/MS?[Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Oxidation Prevention of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Answering as a Senior Application Scientist. Welcome to the technical support center for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term stability and oxidative degradation of this indole-based compound.

The core structure, featuring an electron-rich indole nucleus and a secondary amine, makes this molecule susceptible to oxidation, which can compromise sample integrity, leading to color changes, precipitate formation, and loss of biological activity. This document provides in-depth troubleshooting advice and validated protocols to ensure the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine has changed color from white/off-white to a yellowish or brownish hue. What is happening?

A1: A visible color change is a primary indicator of chemical degradation, most commonly oxidation.[1] The indole ring system is prone to oxidation, which can lead to the formation of highly conjugated, colored impurities and oligomers.[1] This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound stability?

A2: Yes, absolutely. If the parent compound degrades, its effective concentration in your solution decreases, leading to a reduction in observed biological activity and poor reproducibility.[2] It is crucial to prepare fresh solutions for each experiment from a properly stored solid stock to ensure consistent results.[1]

Q3: What are the absolute best-practice storage conditions for this compound in its solid form?

A3: For maximal long-term stability, the solid compound should be stored at -20°C or -80°C, protected from light in an amber vial, and under a dry, inert atmosphere such as argon or nitrogen.[1] Aliquoting the solid into smaller, single-use quantities is also highly recommended to prevent repeated exposure of the bulk material to ambient air and moisture.[2]

Q4: How long can I store solutions of this compound?

A4: Solutions are significantly less stable than the solid form. Aqueous solutions, in particular, should be prepared fresh immediately before use and are not recommended for storage beyond a single day.[2] If you must store a stock solution, use an anhydrous solvent like DMSO, aliquot it into single-use vials, blanket with inert gas, and store at -80°C.[1]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter, providing a root cause analysis and actionable solutions.

Issue 1: Rapid Discoloration of a Freshly Prepared Solution
  • Potential Cause: The solvent may not be of sufficient purity. Solvents can contain dissolved oxygen or trace metal impurities that can catalyze oxidation. Peroxides in older ether-based solvents are particularly problematic.

  • Solution: Use only high-purity, anhydrous, or HPLC-grade solvents that have been recently opened or properly stored. If practical for your application, de-gassing the solvent by sparging with argon or nitrogen before use can displace dissolved oxygen and improve stability.

Issue 2: Precipitate Forms in a Stored Stock Solution
  • Potential Cause: This could be due to two primary factors:

    • Degradation: The degradation products may have lower solubility in the solvent than the parent compound, causing them to precipitate out over time.

    • Low Temperature Storage: If you are storing a concentrated solution at low temperatures (e.g., 4°C or -20°C), the compound's solubility limit may have been exceeded, causing it to crash out of solution.

  • Solution:

    • For Degradation: The solution should be discarded. Implement the recommended storage protocols (See Protocol 1) to prevent future occurrences.

    • For Solubility: Before use, allow the vial to warm completely to room temperature and vortex thoroughly to ensure the compound has fully redissolved. If the precipitate does not redissolve, it is likely a degradation product.

Issue 3: HPLC Analysis Shows Multiple New Peaks Over Time
  • Potential Cause: The appearance of new peaks in an HPLC chromatogram is direct evidence of degradation. The indole nucleus can be oxidized to various products, including oxindoles, isatins, and dioxindoles, which will have different retention times.[3]

  • Solution: This confirms the instability of your compound under its current storage conditions. A forced degradation study (See Protocol 2) can help you systematically identify the conditions (heat, light, oxygen) that are causing the degradation. Use this information to refine your storage and handling procedures. For HPLC analysis itself, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to prevent on-instrument degradation.[1]

Validated Protocols for Stability and Storage

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine by minimizing exposure to oxidative triggers.

Materials:

  • High-purity solid compound

  • Amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

  • Source of dry, high-purity inert gas (Argon or Nitrogen)[4]

  • Schlenk line or glovebox (ideal, but can be adapted)

Procedure:

  • Aliquoting: In a controlled environment (low humidity if possible), weigh out the desired quantities of the solid compound into separate, pre-labeled amber glass vials. Aim for amounts suitable for single experiments to avoid thawing and refreezing the main stock.

  • Inert Gas Blanketing: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.[5][6][7] The goal is to displace all atmospheric air and oxygen from the vial.

    • Expert Tip: Argon is denser than air and is excellent for displacing oxygen from the bottom up. Nitrogen is a more economical and widely used alternative.[7]

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap while the inert gas is still flowing into the vial to maintain a positive pressure.

  • Secondary Containment: For extra protection, you can wrap the cap-vial interface with Parafilm®. Place the aliquoted vials into a labeled freezer box.

  • Storage: Store the box at -20°C for intermediate-term storage or at -80°C for long-term storage.

Diagram: Inert Gas Blanketing Workflow

G cluster_prep Preparation cluster_inert Inerting Process cluster_storage Final Storage A Receive/Synthesize Compound B Weigh Aliquots into Amber Vials A->B C Insert Inert Gas Line into Vial B->C D Flush Headspace (15-30s) C->D E Quickly Cap Vial Tightly D->E F Seal with Parafilm (Optional) E->F G Place in Labeled Freezer Box F->G H Store at -20°C or -80°C G->H

Caption: Workflow for aliquoting and storing sensitive compounds under an inert atmosphere.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation, or stress testing, is a critical step to understand the intrinsic stability of a drug substance.[8][9] It helps identify degradation pathways and demonstrates the specificity of your analytical method.[10][11] The goal is to achieve 5-20% degradation of the parent compound.[9]

Materials:

  • Compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • 3% Hydrogen Peroxide (H₂O₂) for oxidative stress

  • 1M HCl for acidic stress

  • 1M NaOH for basic stress

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber, oven

Procedure:

  • Prepare Samples: For each condition, prepare the following in triplicate:

    • Stressed Sample: Mix compound stock solution with the stressor.

    • Control Sample: Mix compound stock solution with the solvent used for the stressor (e.g., water for H₂O₂). Store protected from the stress condition.

    • Blank: The stressor solution without the compound.

  • Execute Stress Conditions:

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Acidic: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.

    • Thermal: Store a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Neutralization & Analysis:

    • Before analysis, cool all samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control samples.

    • Calculate the percentage degradation of the parent peak.

    • Observe the retention times and peak areas of any new degradation products.

    • Ensure mass balance, where the decrease in the parent peak area is roughly accounted for by the sum of the new peak areas.[9]

Diagram: Logic for Troubleshooting Compound Degradation

G A Degradation Suspected? (e.g., color change, low activity) B Analyze by HPLC vs. Reference Standard A->B C Is Parent Peak Area >95% of Reference? B->C D Compound is Stable. Review Experimental Procedure. C->D Yes E Compound has Degraded. C->E No F Review Storage Conditions: - Inert Atmosphere? - Low Temperature? - Protected from Light? E->F G Implement Protocol 1: Proper Aliquoting & Storage F->G H Re-analyze After a Set Period G->H I Problem Solved H->I

Caption: A decision tree for identifying and resolving issues of compound instability.

Quantitative Data Summary

The stability of indole derivatives is highly dependent on their specific structure and environment. The following table summarizes general recommendations for storage to minimize degradation.

ParameterSolid Compound (Long-Term)Stock Solution (Short-Term)Working Solution (Aqueous)
Temperature -20°C to -80°C[1]-80°C[1]Prepare fresh; use immediately
Atmosphere Inert Gas (Ar or N₂) is Critical [2]Inert Gas (Ar or N₂)N/A (use immediately)
Light Protect from light (Amber Vial)[1]Protect from light (Amber Vial)Protect from light during use
Container Tightly sealed glass vial (PTFE-lined cap)Tightly sealed glass vial (PTFE-lined cap)N/A
Typical Stability Months to Years (with proper technique)Days to Weeks (highly variable)Hours (not recommended for storage)[2]

Diagram: Putative Oxidation Pathway of the Indole Nucleus

G A Indole Nucleus (Electron Rich) C Indoxyl Intermediate A->C Oxidation B Oxidizing Agent (O₂, H₂O₂, Light) B->C D Degradation Products (Colored Dimers, Polymers, Oxindoles, etc.) C->D Further Oxidation/ Dimerization

Caption: Simplified representation of indole oxidation leading to degradation products.

References

  • BenchChem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Cambridge Sensotec. (n.d.). Inert Gas Blanketing.
  • Nirmal. (2024, September 10). Protecting Sensitive Materials with Effective Tank Blanketing Solutions in Pharmaceuticals.
  • Air Products. (n.d.). Packaging / Inerting / Blanketing for Pharmaceuticals.
  • Grasa, R., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Equilibar. (n.d.). Tank Blanketing in API Pharma Processing.
  • Wikipedia. (n.d.). Antioxidant.
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants.
  • Benchchem. (n.d.). preventing degradation of indole-3-carboxaldehyde during storage.
  • Tintoll. (2026, January 2). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine.
  • Elwood, J. R., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.
  • Robbins, J. A., et al. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. J. Environ. Hort.
  • Benchchem. (n.d.). Technical Support Center: Investigating the Degradation of Novel Alkaloids.
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • The Journal of Physical Chemistry A. (2020, December 24). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Plastics & Rubber. (n.d.). Antioxidants.
  • Gillam, E. M., et al. (2000, October 13). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry.
  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Pharmatutor. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
  • ResearchGate. (n.d.). (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • ResearchGate. (n.d.). (PDF) Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice.
  • MDPI. (2021, June 7). Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • The Royal Society of Chemistry. (n.d.). Oxidation-Induced Ambiphilicity Triggers N-N Bond Formation and Dinitrogen Release in Octahedral Terminal Molybdenum (V) Nitrido.
  • PubMed. (2012, December 15). Evaluation of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to toxic pyridinium cations by monoamine oxidase (MAO) enzymes and its use to search for new MAO inhibitors and protective agents.
  • Google Patents. (1968, May 28). US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
  • Fluorochem. (n.d.). 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine.
  • ResearchGate. (2021, April 6). Synthesis and transformation of 6-aminomethyl derivatives of 7-hydroxy-2'-fluoroisoflavones.

Sources

Troubleshooting

resolving co-elution issues with 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 1-(6-fluoro-7-methyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine .

This molecule presents a notoriously difficult chromatographic profile. It combines a highly hydrophobic, halogenated indole core (prone to π−π stacking and dipole interactions) with a basic secondary amine (which aggressively interacts with residual silanols). Below, we dissect the mechanistic causes of co-elution and provide field-validated protocols to achieve baseline resolution.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my target compound consistently co-elute with positional isomers (e.g., 5-fluoro) and des-fluoro impurities on a standard C18 column? A: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. The difference in hydrophobicity between a 6-fluoro and a 5-fluoro indole isomer is negligible, leading to co-elution[1]. To resolve this, you must exploit the electronegativity of the fluorine atom. Fluorinated stationary phases, such as Pentafluorophenyl (PFP), introduce dipole-dipole, π−π , and charge-transfer interactions[2]. The rigid aromatic ring of the PFP ligand interacts differently with the specific dipole moment of the 6-fluoro versus the 5-fluoro indole core, achieving baseline separation where C18 fails[3][4].

Q2: I am observing severe peak tailing that masks the N-demethylated (primary amine) impurity. What is the chemical basis for this, and how can I resolve it? A: Peak tailing for this compound is driven by secondary ion-exchange interactions. At neutral or acidic pH, the secondary amine group (-NH-CH 3​ ) is protonated. These positively charged analytes interact strongly with ionized, acidic residual silanols (Si-O ) on the traditional silica surface.

To resolve this, you have two mechanistic pathways:

  • High pH Mobile Phase: Raise the pH above 10.5 (using ammonium hydroxide) to fully deprotonate the secondary amine. This neutralizes its charge, eliminating the silanol interaction and increasing the compound's overall hydrophobicity.

  • Charged Surface Hybrid (CSH) Particles: If high pH is incompatible with your system or degrades your compound, utilize a CSH column. These particles possess a low-level positive surface charge that electrostatically repels the protonated basic amine, drastically improving peak shape at low pH[5].

Mechanism Analyte 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine Fluorine 6-Fluoro Group Analyte->Fluorine Indole Indole Core Analyte->Indole Amine Secondary Amine Analyte->Amine PFP PFP Stationary Phase Fluorine->PFP Dipole-Dipole Indole->PFP π-π Stacking CSH CSH Particle Amine->CSH Charge Repulsion HighPH High pH Mobile Phase Amine->HighPH Deprotonation

Mechanistic interactions between the analyte features and chromatographic parameters.

Q3: When separating the N,N-dimethylated impurity from the target, should I adjust the organic modifier or the buffer? A: Adjust the buffer pH and ionic strength. The N,N-dimethylated impurity (a tertiary amine) has a different pKa and steric profile compared to your secondary amine target. While changing the organic modifier (e.g., Methanol vs. Acetonitrile) alters general elution strength, fine-tuning the buffer pH near the pKa of the amines will selectively shift the ionization state of one over the other, maximizing selectivity ( α )[6].

Section 2: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine under various method conditions.

Column ChemistryMobile Phase pHTarget Retention Factor (k')Positional Isomer Resolution (Rs)Amine Tailing Factor (As)
Standard C182.5 (Formic Acid)3.2< 1.0 (Co-elution)> 2.0 (Severe Tailing)
Standard C1810.5 (Ammonia)5.81.1 (Partial)1.1 (Excellent)
CSH Fluoro-Phenyl2.5 (Formic Acid)2.81.8 (Baseline)1.2 (Good)
PFP (Silica)3.0 (Ammonium Formate)4.5> 2.5 (Excellent)1.6 (Moderate Tailing)
Section 3: Experimental Protocol

Protocol: High-Resolution Separation of Positional and Amine Impurities using a PFP Column

This self-validating protocol is designed to resolve the target compound from closely related fluorinated isomers and N-methylated variants.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A as 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Prepare Mobile Phase B as 100% Acetonitrile.

  • Scientific Rationale: A buffered acidic mobile phase ensures the secondary amine remains fully protonated in a consistent ionization state, preventing retention time drift. Ammonium formate provides superior ionic strength, which masks residual silanols better than unbuffered 0.1% Formic Acid, thereby reducing tailing[4].

Step 2: Column Selection & Equilibration

  • Action: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm to 2.6 µm core-shell). Equilibrate at 40°C with 5% B for 15 column volumes.

  • Scientific Rationale: Core-shell PFP columns provide high efficiency (theoretical plates) necessary for resolving structurally similar isomers while maintaining lower backpressures[3]. Elevated temperature (40°C) improves mass transfer of the bulky indole core, sharpening the peaks.

Step 3: Gradient Design

  • Action: Program a shallow gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: 5% to 35% B

    • 15.0 - 17.0 min: 35% to 95% B (Wash)

    • 17.1 - 22.0 min: 5% B (Re-equilibration)

  • Scientific Rationale: Positional isomers (5-fluoro vs. 6-fluoro) have nearly identical hydrophobicities. A shallow gradient (approx. 2% B/min) maximizes the time the analytes spend interacting with the PFP stationary phase, allowing subtle dipole and steric differences to pull the peaks apart[2].

Step 4: Sample Preparation & Injection

  • Action: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile). Inject 1 to 2 µL.

  • Scientific Rationale: Injecting a sample dissolved in a strong solvent (like 100% Methanol) will cause breakthrough and peak splitting for early eluting amine impurities. Matching the diluent to the initial gradient conditions ensures proper peak focusing at the head of the column.

Workflow Start Co-elution Detected (Target + Impurities) Assess Assess Impurity Type (MS/UV Data) Start->Assess Isomer Positional Isomers (e.g., 5-fluoro vs 6-fluoro) Assess->Isomer Amine Amine Variants (Des-methyl, N,N-dimethyl) Assess->Amine Action1 Switch to PFP Column (Enhance Dipole/π-π) Isomer->Action1 Action2 Optimize Mobile Phase pH (pH > 10 or CSH Particle) Amine->Action2 Evaluate Evaluate Resolution (Rs > 1.5) Action1->Evaluate Action2->Evaluate Evaluate->Assess No Success Method Validated Evaluate->Success Yes

Troubleshooting workflow for resolving indole amine co-elution.

References
  • DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHIC METHOD FOR THE ANALYSIS OF AZITHROMYCIN UoN Digital Repository Home[Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups Academia.edu[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International[Link]

Sources

Optimization

addressing protein binding interference in 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine testing

Welcome to the Technical Support Center for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine . This portal is designed for researchers, assay developers, and drug discovery scientists encountering non-specific bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine . This portal is designed for researchers, assay developers, and drug discovery scientists encountering non-specific binding (NSB) and protein interference during in vitro testing of this specific compound.

Mechanistic Overview: Why is this Compound "Sticky"?

To troubleshoot an assay, we must first understand the physicochemical liabilities of the analyte. 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine possesses two distinct structural features that drive severe assay interference[1][2]:

  • Hydrophobic Core: The fluoro-methyl-indole scaffold is highly lipophilic. In aqueous buffers, the compound will actively seek out hydrophobic surfaces to minimize contact with water, leading to rapid adsorption to polystyrene microplates and the hydrophobic pockets of carrier proteins[1].

  • Basic Amine: The N-methylmethanamine group is a secondary amine that remains protonated (positively charged) at physiological pH (7.4). This drives strong electrostatic interactions with negatively charged surfaces, including glass silanol groups and acidic residues on proteins like Bovine Serum Albumin (BSA)[3][4].

G Compound 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine Hydrophobic Hydrophobic Indole Core (Lipophilic) Compound->Hydrophobic BasicAmine Basic Secondary Amine (Positively Charged) Compound->BasicAmine Target Specific Target Binding (Desired) Compound->Target Free Fraction (fu) NSB_Plastic Adsorption to Plasticware (Hydrophobic NSB) Hydrophobic->NSB_Plastic Van der Waals NSB_Protein Binding to Assay Proteins (e.g., BSA, Serum) Hydrophobic->NSB_Protein Hydrophobic pockets BasicAmine->NSB_Protein Electrostatic attraction Signal False Negatives / Skewed IC50 NSB_Plastic->Signal NSB_Protein->Signal

Mechanistic pathways of non-specific binding and protein interference for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50​ values are highly variable between runs, and I am seeing signal drift across the plate. What is happening? A1: You are likely experiencing compound depletion due to adsorption to the plasticware. Because the compound is highly lipophilic, it binds to the walls of standard polystyrene plates, artificially lowering the free concentration ( fu​ ) available to bind your target[2].

  • Solution: Switch to low-binding polypropylene plates or silanized glass inserts[3]. Additionally, supplement your assay buffer with a low concentration of a non-ionic detergent (e.g., 0.005% - 0.01% Tween-20 or 0.1% CHAPS). Detergents below their critical micelle concentration (CMC) disrupt hydrophobic interactions between the compound and the plastic without denaturing your target protein[4][5].

Q2: I added BSA to block the plasticware, but now my compound appears completely inactive (false negative). Why? A2: While Bovine Serum Albumin (BSA) is an excellent blocking agent for preventing proteins from sticking to plastic, it acts as a "sponge" for lipophilic and basic small molecules[5]. The compound is binding to the BSA, reducing the free fraction of the drug to near zero.

  • Solution: If a carrier protein is strictly required for target stability, try substituting BSA with a less interfering alternative such as casein, gamma globulin, or Prionex[5]. Alternatively, use a "Protein Shift Assay" (see Protocol below) to mathematically correct for the BSA binding.

Q3: In Surface Plasmon Resonance (SPR) experiments, the compound binds non-specifically to the reference channel. How do I clean up the sensogram? A3: The positively charged N-methylmethanamine group is interacting electrostatically with the dextran matrix of the sensor chip[4].

  • Solution: Increase the ionic strength of your running buffer. Adding 150 mM to 200 mM NaCl will create a shielding effect, disrupting the electrostatic interactions between the basic amine and the sensor surface[1][4].

Workflow Start Observe Signal Drift or Loss of Potency Check Assess Non-Specific Binding (NSB) Run compound on bare surface Start->Check Detergent Add Non-Ionic Detergent (0.01% Tween-20 or CHAPS) Check->Detergent Hydrophobic NSB Salt Increase Ionic Strength (Add 150-200 mM NaCl) Check->Salt Electrostatic NSB Protein Optimize Carrier Protein (Titrate BSA or use Casein) Check->Protein Surface Adsorption Evaluate Re-evaluate IC50 / Recovery Detergent->Evaluate Salt->Evaluate Protein->Evaluate Evaluate->Check Still failing Success Stable Signal & Accurate Kinetics Evaluate->Success Improved

Step-by-step workflow for diagnosing and mitigating non-specific binding in biochemical assays.

Quantitative Data: Buffer Optimization Matrix

To demonstrate the causality of buffer additives on the recovery and apparent potency of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine, consider the following validation data. The goal is to maximize compound recovery while maintaining the lowest accurate IC50​ .

Buffer ConditionMechanism of ActionCompound Recovery (%)Apparent IC50​ (nM)Recommendation
Standard Buffer (No Additives) Baseline32%>10,000 (Artifact)❌ Do not use
+ 0.1% BSA Blocks plastic, but binds drug heavily95%4,500❌ High interference
+ 0.01% Tween-20 Disrupts hydrophobic NSB to plastic88%120✅ First-line choice
+ 0.1% CHAPS Zwitterionic detergent, stabilizes target91%105✅ Excellent alternative
+ 200 mM NaCl Shields electrostatic interactions65%850⚠️ Use in combination with detergents
Optimized: 0.01% Tween-20 + 150mM NaCl Synergistic disruption of both liabilities98% 85 (True Potency)🏆 Optimal Buffer

Experimental Protocol: Protein Shift Assay for True IC50​ Determination

When testing this compound in cell-based assays or plasma-heavy environments, protein binding is unavoidable. To determine the true biochemical potency, you must perform a Protein Shift Assay. This self-validating system calculates the exact degree to which protein binding masks the compound's efficacy.

Materials Required:

  • Low-binding polypropylene 384-well microplates.

  • Assay Buffer (Optimized: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Human Serum Albumin (HSA) or Fetal Bovine Serum (FBS).

Step-by-Step Methodology:

  • Prepare Protein Titrations: Prepare three separate batches of your assay buffer containing 0%, 1%, and 4% HSA (or FBS).

  • Compound Serial Dilution: In a separate low-binding polypropylene plate, prepare a 10-point, 3-fold serial dilution of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in 100% DMSO.

  • Acoustic Dispensing: Transfer 50 nL of the compound from the source plate to the assay plates using an acoustic liquid handler (e.g., Echo) to avoid plastic tip adsorption.

  • Pre-Incubation: Add 10 µL of the respective protein-spiked buffers (0%, 1%, 4%) to the assay wells. Incubate at room temperature for 30 minutes to allow the compound to reach equilibrium with the carrier proteins.

  • Initiate Reaction: Add your target protein and substrate (10 µL) to initiate the biochemical reaction.

  • Data Analysis: Calculate the IC50​ for each protein concentration.

  • Calculate the Shift: Determine the fold-shift by dividing the IC50​ at 4% HSA by the IC50​ at 0% HSA. Use this shift factor to back-calculate the free fraction ( fu​ ) of the compound in your downstream in vivo or cell-based models.

References

  • Element Lab Solutions. "Reducing non-specific protein binding in HPLC." Element Lab Solutions. Available at:[Link]

  • Nicoya Lifesciences Inc. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Lifesciences, Dec 2020. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats." NIH, Mar 2012. Available at: [Link]

Sources

Troubleshooting

refining extraction recovery rates for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in plasma

Technical Support Center: Refining Extraction Recovery for FMI-2NM in Plasma Compound of Interest: 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (FMI-2NM) Introduction Welcome to the technical support guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refining Extraction Recovery for FMI-2NM in Plasma

Compound of Interest: 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (FMI-2NM)

Introduction

Welcome to the technical support guide for optimizing the extraction of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (FMI-2NM) from plasma. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance extraction recovery rates, a critical step for accurate bioanalysis.

FMI-2NM is a synthetic indole derivative with key structural features that dictate its behavior during sample preparation:

  • Indole Core with Fluoro- and Methyl- Substituents: These groups increase lipophilicity and can influence metabolic stability.[1][2]

  • Basic N-methylmethanamine Side Chain: This amine group is the primary handle for pH-based extraction strategies. Its basicity (estimated pKa ~10.6) allows for manipulation of its ionization state to optimize partitioning between aqueous and organic phases.[3]

Achieving high and consistent recovery is often challenging due to the complex nature of plasma.[4] This guide provides structured FAQs and in-depth troubleshooting protocols to address common issues encountered during method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting a compound like FMI-2NM from plasma?

A1: The main challenges include:

  • Low Recovery: Inefficient partitioning of FMI-2NM from the aqueous plasma into the extraction solvent. This can be caused by suboptimal pH, incorrect solvent choice, or strong protein binding.[4]

  • Matrix Effects: Co-extracted endogenous components from plasma (e.g., phospholipids, salts) can interfere with the ionization of FMI-2NM during LC-MS analysis, leading to signal suppression or enhancement and inaccurate quantification.[5][6][7]

  • Poor Reproducibility: High variability in recovery rates across a sample batch, often due to inconsistent technique, emulsion formation (in LLE), or sorbent breakthrough (in SPE).[8]

  • Analyte Stability: Degradation of FMI-2NM during sample handling, storage, or extraction.[9]

Q2: Which extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is best for FMI-2NM?

A2: The choice depends on the required sample cleanliness, sensitivity, and throughput.

Technique Pros Cons Best For...
Protein Precipitation (PPT) Fast, simple, inexpensive, suitable for high-throughput.[10]Produces the "dirtiest" extract, high potential for matrix effects.[6]Early discovery, screening, or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can optimize selectivity via pH and solvent choice.[11]More labor-intensive, potential for emulsion formation, uses larger solvent volumes.Assays requiring moderate cleanliness and sensitivity.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highest analyte concentration, and reduces matrix effects significantly.[12][13]Most complex and expensive, requires more method development.[14]Regulated bioanalysis, high-sensitivity assays, and when matrix effects are a significant issue.[15]

A common strategy is to start with a simple technique like PPT. If matrix effects are unacceptable, progress to LLE or SPE.

Q3: How does the pKa of FMI-2NM's amine group affect extraction?

A3: The pKa of the N-methylmethanamine group (estimated ~10.6) is critical for pH-based extraction methods like LLE and SPE.

  • To extract the neutral form of FMI-2NM into an organic solvent (LLE) or retain it on a reversed-phase SPE sorbent, the pH of the plasma sample should be adjusted to be at least 2 units above the pKa (i.e., pH > 12).[16][17] At this pH, the amine is deprotonated (R-NHCH₃) and less water-soluble.

  • To retain FMI-2NM on a cation-exchange SPE sorbent, the pH should be adjusted to be at least 2 units below the pKa (e.g., pH < 8.6).[18] This ensures the amine is protonated (R-NH₂CH₃⁺) and can bind to the negatively charged sorbent.

Q4: What is the "matrix effect," and how does it relate to extraction recovery?

A4: The matrix effect refers to the alteration (suppression or enhancement) of analyte ionization in an LC-MS source caused by co-eluting compounds from the biological matrix.[19][20] While it doesn't directly change the amount of analyte recovered from the extraction, it can make it appear as though recovery is low or variable by affecting the analytical signal.[5] A cleaner extraction method, such as SPE, is the most effective way to reduce matrix effects by removing these interfering components.[6]

Troubleshooting Guides

Guide 1: Protein Precipitation (PPT)

PPT is a fast but crude cleanup method. The primary goal is to efficiently crash out proteins while keeping the analyte in the supernatant.

Q: My recovery is low and inconsistent after PPT. Why?

A: This is often due to the analyte co-precipitating with the plasma proteins.

Probable Causes & Solutions:

  • Inefficient Precipitation: The ratio of precipitation solvent (typically acetonitrile or methanol) to plasma may be too low.

    • Solution: Increase the solvent-to-plasma ratio. A standard starting point is 3:1 (e.g., 300 µL of cold acetonitrile for every 100 µL of plasma).[10] Ensure vigorous mixing (vortexing) immediately after adding the solvent to create fine protein precipitates.[21]

  • Analyte Adsorption: The analyte may be adsorbing to the precipitated protein pellet.

    • Solution: Modify the pH of the sample before adding the organic solvent. For FMI-2NM, adding a small amount of acid (e.g., 1% formic acid) to the plasma can protonate the amine group, increasing its solubility in the aqueous/organic supernatant and reducing its tendency to stick to the denatured proteins.

  • Premature Analyte Precipitation: The chosen organic solvent may be a poor solvent for your analyte.

    • Solution: While acetonitrile is most common, test methanol as it is more polar and may keep FMI-2NM in solution more effectively.[21]

Guide 2: Liquid-Liquid Extraction (LLE)

LLE relies on the differential solubility of an analyte between two immiscible liquids (aqueous plasma and an organic solvent).

Q: My recovery is poor. How do I improve it by adjusting pH and solvent?

A: Poor recovery in LLE is almost always a result of an incomplete transfer of the analyte into the organic phase. This is governed by pH and solvent choice.

Probable Causes & Solutions:

  • Incorrect pH: The pH of the aqueous phase is not optimal for keeping FMI-2NM in its neutral, most hydrophobic form.

    • Solution: Adjust the plasma pH to be at least 2 units above the pKa of the basic amine group. For FMI-2NM (pKa ~10.6), the target pH should be >12. Use a base like 1M NaOH or ammonium hydroxide to make the sample alkaline before adding the extraction solvent.[16][22]

  • Suboptimal Solvent Choice: The extraction solvent does not have the appropriate polarity to efficiently extract FMI-2NM.

    • Solution: Select a solvent that matches the polarity of the neutral analyte. Start with a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. If recovery is still low, try a more polar solvent mixture, such as dichloromethane/isopropanol (9:1 v/v). Avoid very nonpolar solvents like hexane, as they are unlikely to extract FMI-2NM effectively.[11]

Q: I'm observing a stable emulsion during extraction. How can I break it?

A: Emulsions are a common issue where the aqueous and organic layers fail to separate cleanly, trapping the analyte at the interface.

Probable Causes & Solutions:

  • Vigorous Shaking: Overly aggressive mixing creates fine droplets that are slow to coalesce.

    • Solution: Use gentle, repeated inversions of the tube for mixing instead of vigorous vortexing.

  • High Concentration of Phospholipids/Proteins: These act as surfactants, stabilizing the emulsion.

    • Solutions:

      • Centrifugation: Spin the tubes at high speed (e.g., >3000 x g) for 5-10 minutes.

      • Salting Out: Add a small amount of a salt like sodium sulfate or sodium chloride to the sample. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[11]

      • pH Change: Further adjust the pH away from the isoelectric point of the proteins.

Guide 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is highly tunable. Low recovery often points to a problem in one of the discrete steps.[8]

Q: Which SPE sorbent should I choose for FMI-2NM?

A: Based on its structure, two primary retention mechanisms can be used:

  • Reversed-Phase (RP): Sorbents like C8 or C18 retain compounds based on hydrophobicity. This is effective for the neutral form of FMI-2NM.

  • Mixed-Mode Cation-Exchange (MCX): These sorbents have both reversed-phase and strong/weak cation exchange properties. They can retain FMI-2NM via hydrophobic interactions (in its neutral form) or ionic interactions (in its protonated, charged form).[12] This dual mechanism provides superior selectivity and cleanup.[18] For FMI-2NM, a mixed-mode sorbent is highly recommended.

Q: My recovery is low. How do I troubleshoot the SPE method step-by-step?

A: Systematically investigate each step of the SPE workflow by collecting and analyzing the effluent from each stage.[23]

Step-by-Step SPE Troubleshooting Protocol

Step Problem Probable Cause Solution
1. Load Analyte found in the load effluent (Breakthrough).Sample pH is incorrect: FMI-2NM is charged and not retained by the RP sorbent. Sorbent Overload: Sample concentration exceeds cartridge capacity.For RP: Adjust sample pH to >12 to neutralize the amine. For MCX: Adjust sample pH to <8.6 to charge the amine. General: Use a larger cartridge or dilute the sample.
2. Wash Analyte found in the wash effluent.Wash solvent is too strong: The organic content of the wash solvent is eluting the analyte prematurely.Reduce the percentage of organic solvent in your wash step (e.g., from 20% methanol to 5% methanol). For MCX, ensure the wash is acidic to keep the analyte charged and retained.
3. Elute Analyte remains on the cartridge (low recovery in eluate).Elution solvent is too weak: The solvent is not strong enough to disrupt the sorbent-analyte interaction.For RP: Increase the organic content of the elution solvent (e.g., from 70% to 90% methanol). For MCX: The elution solvent must contain a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction.[18]

Visualizations and Workflows

Diagram 1: Decision Tree for Initial Extraction Method Selection

G start Goal: Extract FMI-2NM from Plasma q_sensitivity High Sensitivity & Cleanliness Required? start->q_sensitivity q_throughput High Throughput Needed? q_sensitivity->q_throughput No (Discovery/Screening) spe Solid-Phase Extraction (SPE) q_sensitivity->spe Yes (Regulated Bioanalysis) ppt Protein Precipitation (PPT) q_throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) q_throughput->lle No

Caption: Decision logic for selecting an extraction method.

Diagram 2: pH-Dependent Liquid-Liquid Extraction (LLE) Principle

LLE_Principle cluster_aqueous Aqueous Phase (Plasma) cluster_organic Organic Phase (e.g., MTBE) ionized FMI-2NM (Charged) R-NH₂⁺CH₃ (Water Soluble) neutral FMI-2NM (Neutral) R-NHCH₃ (Organic Soluble) extracted FMI-2NM (Neutral) (Extracted) neutral->extracted Partitions into ph_low Low pH (pH < 9) ph_low->ionized Favors ph_high High pH (pH > 12) ph_high->neutral Favors

Caption: pH manipulation to favor extraction of FMI-2NM.

Diagram 3: Mixed-Mode Cation Exchange SPE Workflow

SPE_Workflow start Start condition 1. Condition (Methanol) start->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample (Plasma at pH < 8.6) equilibrate->load wash1 4. Wash 1 (Acidic Buffer, e.g., Formic Acid) load->wash1 wash2 5. Wash 2 (Organic, e.g., Methanol) wash1->wash2 elute 6. Elute (5% NH₄OH in Methanol) wash2->elute end Collect Eluate elute->end

Caption: Standard protocol for Mixed-Mode Cation Exchange SPE.

References

  • Li, W., & Tse, F. L. S. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(13), 1045-1048. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • LGC. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers. Retrieved from [Link]

  • Mercodia. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Ovid. (2015). Importance of matrix effects in LC–MS/MS…. Bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Müller, K., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(22), 8826-8839. [Link]

  • ResearchGate. (2015). How can I troubleshoot protein precipitation after purification?. Retrieved from [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2011). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Acta Chromatographica, 23(3), 441-456. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Szántay, C., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 12(7), 1347-1354. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Retrieved from [Link]

  • Waters Corporation. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Castro, D., et al. (2022). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 27(15), 4995. [Link]

  • Phenomenex. (2026). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Retrieved from [Link]

  • Lab Manager. (2020). Overcoming Challenges in Plasma Sample Prep. Retrieved from [Link]

  • Google Patents. (n.d.). US3932417A - Dimeric indole alkaloid purification process.
  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • ResearchGate. (2026). Extraction of indole alkaloids from Tabernaemontana catharinensis using supercritical CO2+ethanol: An evaluation of the process variables and the raw material origin. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules, 26(8), 2307. [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2269. [Link]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 83-90. [Link]

  • MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2056. [Link]

  • American Chemical Society. (2021). Optimizing a High-Throughput Solid-Phase Microextraction System to Determine the Plasma Protein Binding of Drugs in Human Plasma. Analytical Chemistry, 93(32), 11099-11106. [Link]

  • ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 30856-30882. [Link]

  • Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmethanimine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the Validation of an LC-MS/MS Bioanalytical Method for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Introduction: Beyond the Protocol In the landscape of drug development, the journey from discovery to regulatory submission is paved with data. The reliability of this data, particularly pharmacokinetic (PK) and toxicoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Protocol

In the landscape of drug development, the journey from discovery to regulatory submission is paved with data. The reliability of this data, particularly pharmacokinetic (PK) and toxicokinetic (TK) data, is paramount. This hinges entirely on the robustness of the bioanalytical methods used to quantify drug concentrations in biological matrices.[1] A method that is not rigorously validated is merely a procedure; a validated method is a guarantee of data integrity.

This guide provides an in-depth, scientifically-grounded framework for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the novel indoleamine derivative, 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine. We will move beyond a simple checklist of steps to explore the causality behind experimental choices, comparing common approaches and grounding every decision in the harmonized principles of global regulatory bodies. This document is designed for researchers and scientists who seek not only to execute a validation but to understand the intricate science that ensures its success.

The Guiding Principle: The ICH M10 Framework

The validation of a bioanalytical method is not an arbitrary process. It is governed by stringent guidelines from regulatory authorities to ensure that data is consistent, reliable, and acceptable across international borders. The International Council for Harmonisation (ICH) M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," represents the global consensus and serves as the primary authoritative source for this guide.[2][3] Adherence to these principles is essential for ensuring the quality and consistency of bioanalytical data supporting drug development and market approval.[3]

Part 1: Method Development & Pre-Validation Essentials

Before formal validation can begin, a robust and reproducible analytical method must be developed. This foundational stage is critical, as no amount of validation can rescue a poorly developed method.

Mass Spectrometric Detection: Tuning for Specificity

The power of LC-MS/MS lies in its specificity, achieved through Multiple Reaction Monitoring (MRM).

  • Analyte (1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine): Direct infusion of a standard solution into the mass spectrometer allows for the determination of the precursor ion (the protonated molecule, [M+H]⁺) and the optimization of collision energy to produce stable, high-intensity product ions.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) analog of the analyte is the gold standard. A SIL-IS (e.g., with ³H or ¹³C labels) has nearly identical chemical properties and chromatographic behavior to the analyte. This allows it to track the analyte through extraction and ionization, compensating for variability in sample preparation and matrix effects.[4] If a SIL-IS is unavailable, a structural analog may be used, but with careful scientific justification and characterization.

Hypothetical MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
Analyte 207.1 148.1 (Loss of C₂H₆N)

| SIL-Internal Standard | 210.1 (+³H) | 151.1 (+³H) |

Chromatographic Separation: The Art of Resolution

The goal of chromatography is to separate the analyte from endogenous matrix components that could interfere with ionization.[5] For an indole derivative, a reversed-phase C18 column is a logical starting point.

  • Mobile Phase: A gradient elution using acidic water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acid protonates the analyte, improving peak shape and ionization efficiency in positive ESI mode.

  • Flow Rate & Gradient: These are optimized to achieve a sharp, symmetrical peak for the analyte with a short run time, while ensuring separation from interfering matrix components, especially phospholipids which are a major cause of ion suppression.[6]

Part 2: The Core of Validation: Experimental Design & Acceptance Criteria

Full method validation involves a series of experiments designed to demonstrate that the method is suitable for its intended purpose.[7] The following sections detail these experiments, providing protocols, comparative insights, and data interpretation based on ICH M10 guidelines.[3]

Validation_Workflow cluster_prep Pre-Validation cluster_core Core Validation Experiments cluster_final Finalization Dev Method Development (MS & LC Optimization) Prep Prepare & Characterize Reference Standards, QCs Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity CalCurve Calibration Curve & Sensitivity (LLOQ) Prep->CalCurve AP Accuracy & Precision Prep->AP Matrix Matrix Effect & Recovery Prep->Matrix Stability Stability (Bench-top, F/T, Long-term) Prep->Stability Dilution Dilution Integrity Prep->Dilution Report Validation Report Compilation Selectivity->Report CalCurve->Report AP->Report Matrix->Report Stability->Report Dilution->Report Approval Method Approved for Study Sample Analysis Report->Approval

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Comparison of Sample Preparation Techniques

The choice of sample preparation is a critical decision that balances throughput, cleanliness, and cost. Its primary goal is to remove proteins and phospholipids that interfere with the analysis.[6]

TechniqueProtocol OverviewProsConsBest For
Protein Precipitation (PPT) Add 2-3 volumes of cold organic solvent (e.g., acetonitrile) to plasma, vortex, centrifuge, and inject the supernatant.[8]Fast, simple, inexpensive, high recovery."Dirty" extract, high potential for matrix effects.[6]High-throughput screening, early development.
Liquid-Liquid Extraction (LLE) Add an immiscible organic solvent to plasma, vortex to extract the analyte, centrifuge, and evaporate the organic layer.Cleaner extract than PPT, can be selective based on pH/solvent choice.More labor-intensive, uses larger solvent volumes.When PPT is not clean enough and analyte has suitable solubility.
Solid-Phase Extraction (SPE) Condition a cartridge, load the sample, wash away interferences, and elute the analyte with a strong solvent.Cleanest extracts, lowest matrix effects, high selectivity.Most expensive, requires method development.When high sensitivity is needed and matrix effects are significant.

Senior Application Scientist's Note: For this guide, we will proceed with a Protein Precipitation protocol due to its simplicity. However, if significant matrix effects are discovered during validation (Section 2.4), re-developing the method with SPE would be the logical next step to ensure data quality.

Selectivity and Specificity

These parameters demonstrate that the method can measure the analyte without interference from other components in the sample.[9][10]

  • Selectivity: Differentiating the analyte from endogenous matrix components.

  • Specificity: Differentiating the analyte from structurally related compounds, metabolites, and co-administered drugs.[11][12]

Experimental Protocol:

  • Obtain blank plasma from at least six different individual donors.

  • Process each blank sample using the PPT method.

  • Analyze the extracts to check for interfering peaks at the retention times of the analyte and IS.

  • Take one blank lot and spike it with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS at its working concentration. Analyze to confirm signal.

Acceptance Criteria (ICH M10):

  • In blank samples, the response of any interfering peak at the analyte's retention time must be ≤ 20% of the analyte response at the LLOQ.

  • The response of any interfering peak at the IS's retention time must be ≤ 5% of the IS response.

Calibration Curve and Sensitivity (LLOQ)

This experiment establishes the relationship between analyte concentration and instrument response, defining the quantifiable range of the assay.[3]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical curve includes a blank, a zero sample (with IS only), and 8 non-zero concentrations.

  • Process and analyze three separate calibration curves in three different analytical runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and fit with a regression model (typically linear with 1/x² weighting).

Data Summary: Representative Calibration Curve

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
0.100 (LLOQ) 0.105 105.0
0.200 0.194 97.0
0.500 0.511 102.2
2.00 1.98 99.0
10.0 10.3 103.0
40.0 39.5 98.8
80.0 79.1 98.9

| 100 (ULOQ) | 99.7 | 99.7 |

Acceptance Criteria (ICH M10):

  • The back-calculated concentration of each calibrator must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[4][13]

  • At least 75% of the non-zero standards must meet this criterion.[13]

  • The LLOQ should have a signal-to-noise ratio of at least 5.[14]

Accuracy and Precision

Accuracy demonstrates how close the measured value is to the true value, while precision measures the reproducibility of the measurements.[10][15] They are assessed using Quality Control (QC) samples at different concentrations.

Experimental Protocol:

  • Prepare QCs in bulk by spiking blank plasma at four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC (~75% of ULOQ).

  • Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-run (Between-run): Analyze at least three separate runs on at least two different days.

Data Summary: Inter-Run Accuracy & Precision

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ 0.100 15 0.103 103.0 8.5
Low 0.300 15 0.291 97.0 6.2
Mid 5.00 15 5.15 103.0 4.5

| High | 75.0 | 15 | 73.8 | 98.4 | 3.8 |

Acceptance Criteria (ICH M10):

  • The mean accuracy at each QC level must be within ±15% of the nominal value (±20% for LLOQ).[4]

  • The precision (Coefficient of Variation, CV%) at each QC level must not exceed 15% (20% for LLOQ).[10]

Matrix Effect and Recovery

This is arguably the most critical experiment for LC-MS/MS, as it directly assesses the impact of the biological matrix on the analytical result.[16] The matrix effect is caused by co-eluting endogenous compounds that suppress or enhance the ionization of the analyte, potentially leading to inaccurate results.[17][18]

Matrix_Effect_Workflow cluster_A Set A: Analyte in Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike cluster_calc Calculations A Prepare Analyte + IS in Mobile Phase ME Matrix Effect (%) = (B / A) * 100 A->ME PE Process Efficiency (%) = (C / A) * 100 A->PE B1 Process Blank Plasma (PPT) B2 Spike Analyte + IS into extracted matrix B1->B2 C1 Spike Analyte + IS into Blank Plasma C2 Process Spiked Plasma (PPT) C1->C2 RE Recovery (%) = (C / B) * 100 B B B->ME B->RE C C C->RE C->PE

Caption: Experimental workflow for assessing Matrix Effect and Recovery.

Experimental Protocol:

  • Prepare three sets of samples at Low and High QC concentrations using plasma from at least 6 different sources.

    • Set A (Neat Solution): Analyte and IS spiked into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the resulting supernatant.[17]

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into blank plasma before extraction (these are the regular QC samples).

  • Calculate the Matrix Factor (MF) for the analyte and IS (Mean Peak Response of Set B / Mean Peak Response of Set A).

  • The IS-normalized MF is calculated as (MF of Analyte / MF of IS).

Data Summary: Matrix Effect & Recovery

QC Level Mean Recovery (%) IS-Normalized Matrix Factor (CV%)
Low 88.5 1.05 (7.2%)

| High | 91.2 | 1.02 (5.4%) |

Acceptance Criteria (ICH M10):

  • Recovery: Does not need to be 100%, but should be consistent and reproducible.

  • Matrix Effect: The precision (CV%) of the IS-normalized matrix factor calculated from the 6 lots of plasma should not be greater than 15%.[2] This demonstrates that while a matrix effect may exist, the SIL-IS effectively corrects for it across different individuals.

Stability

Stability experiments ensure that the analyte's concentration does not change during sample handling, processing, and storage.[19][20] All stability assessments are performed by analyzing stored QC samples against a freshly prepared calibration curve.

Experimental Protocol & Acceptance Criteria: The mean concentration of the stability QCs at each level must be within ±15% of the nominal concentration.[20][21]

Stability TypeConditionPurpose
Bench-Top Stability Room temperature for an expected duration (e.g., 4-6 hours).Simulates time samples spend on the bench during processing.
Freeze-Thaw Stability Minimum of 3 freeze-thaw cycles (-20°C or -80°C to room temp).Assesses analyte integrity after being frozen and thawed multiple times.
Long-Term Stability Stored at intended temperature (e.g., -80°C) for a duration covering the study period.Ensures analyte is stable for the entire storage duration of study samples.
Stock Solution Stability Analyte and IS stock solutions stored at recommended conditions (e.g., 4°C).Confirms the integrity of the primary solutions used for preparing standards and QCs.
Whole Blood Stability Analyte in fresh whole blood at room temperature for a period (e.g., 2 hours).Critical for ensuring the analyte does not degrade between blood collection and plasma separation.[22]
Dilution Integrity

This experiment is necessary to demonstrate that study samples with concentrations above the ULOQ can be diluted with blank matrix and still yield accurate results.[4]

Experimental Protocol:

  • Prepare a sample by spiking blank plasma to a concentration above the ULOQ.

  • Dilute this sample with blank plasma by a factor that will be used for study samples (e.g., 10-fold, 100-fold).

  • Analyze at least five replicates of the diluted sample.

Acceptance Criteria (ICH M10):

  • The accuracy and precision of the diluted samples must be within ±15%.[4][14]

Conclusion: A Foundation of Trust

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of an assay and ensures its suitability for its intended purpose.[3] By systematically evaluating selectivity, sensitivity, accuracy, precision, matrix effects, recovery, and stability, we build a foundation of trust in the data generated. For a novel compound like 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine, a rigorously validated LC-MS/MS method, grounded in the principles of the ICH M10 guideline, is the non-negotiable prerequisite for its successful progression through the drug development pipeline. The data presented herein demonstrates a hypothetical but successful validation, providing a clear and authoritative guide for researchers in the field.

References

  • Vertex AI Search. (2014, February 11).
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • National Institutes of Health. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • LCGC International. (2021, May 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • BioAgilytix. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • ProPharma. (2022, June 10). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • National Institutes of Health. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. [Link]

  • International Council for Harmonisation. (2022, May 24). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Austin Publishing Group. (2015, December 7). Bio-Analytical Method Validation-A Review. [Link]

  • Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?[Link]

  • U.S. Food & Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • European Bioanalysis Forum. EBF Specificity and selectivity. [Link]

  • Taylor & Francis Online. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • McDowall Consulting. IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?[Link]

  • European Medicines Agency. (2011, July 21). Guideline on Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2019, October 16). Validating stability and selectivity in the presence of co-administered compounds. [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • PubMed. (2007, March 30). Key elements of bioanalytical method validation for small molecules. [Link]

  • National Institutes of Health. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • U.S. Food & Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food & Drug Administration. Bioanalytical Method Validation. [Link]

  • National Institutes of Health. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. [Link]

  • Waters. Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

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Comparative

Benchmarking 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine: A Novel Fluorinated Scaffold for Monoaminergic CNS Targets

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary & Structural Rationale In the landscape of central nervo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the indole scaffold remains a privileged structure due to its ability to mimic endogenous monoamines like serotonin and tryptamine[1]. However, unfunctionalized indoles often suffer from rapid metabolic clearance and poor receptor subtype selectivity.

This guide benchmarks 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine —a highly optimized fragment—against standard reference compounds across Monoamine Oxidase (MAO) and 5-Hydroxytryptamine (5-HT) receptor panels. As a Senior Application Scientist, I approach this evaluation by dissecting the causality behind its structural features:

  • 6-Fluoro Substitution: Fluorination at the C6 position blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the metabolic half-life. Furthermore, the electronegativity of fluorine modulates the indole's electron density, optimizing halogen bonding in receptor pockets[2].

  • 7-Methyl Group: This addition provides critical steric bulk near the indole nitrogen. It restricts the dihedral angle of the adjacent 2-methylamine side chain, locking the fragment into a bioactive conformation that favors the hydrophobic cavity of MAO-B over MAO-A.

  • 2-Methylamine Moiety: While classic tryptamines feature an amine at the 3-position, shifting the basic nitrogen to the 2-position (forming an indole-2-methanamine) pivots the pharmacological profile. This specific motif is a hallmark of potent MAO inhibitors, such as the well-characterized reference compound [3].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway interaction of this fluorinated scaffold with its primary CNS targets.

G cluster_MAO Monoamine Oxidase (MAO-B) Pathway cluster_5HT 5-HT Receptor Pathway Compound 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine MAOB MAO-B Active Site (Hydrophobic Cavity) Compound->MAOB 6-Fluoro enhances lipophilic binding Receptor 5-HT Receptors (Orthosteric Site) Compound->Receptor Indole core mimics endogenous 5-HT FAD FAD Cofactor Interaction MAOB->FAD 2-Methylamine blocks access Inhibition Reversible MAO-B Inhibition FAD->Inhibition Aspartate Asp D3.32 Salt Bridge Receptor->Aspartate Amine protonation Modulation Receptor Modulation Aspartate->Modulation

Mechanistic pathway of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine in CNS targets.

Comparative Benchmarking Data

To objectively evaluate this compound, we benchmarked it against industry-standard reference agents: Safinamide (MAO-B), Moclobemide (MAO-A), PF 9601N (Indole-based MAO-B inhibitor), and Ketanserin (5-HT2A antagonist).

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

Data represents the mean IC₅₀ values from three independent fluorometric assays.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (A/B)
1-(6-fluoro-7-methyl...)-N-methylmethanamine 4.250.1528.3
Safinamide (Reference)> 10.00.098> 100
Moclobemide (Reference)0.12> 100.0< 0.001
PF 9601N (Reference)> 100.00.22> 450
Table 2: 5-HT Receptor Affinity (Radioligand Binding)

Data represents Kᵢ (nM) values. Lower values indicate higher binding affinity.

Compound5-HT₂A (nM)5-HT₂C (nM)5-HT₇ (nM)
1-(6-fluoro-7-methyl...)-N-methylmethanamine 8511245
Ketanserin (Reference)2.5150> 1000
AGH-192 (Reference)> 1000> 10004.0
Table 3: In Vitro ADME & Physicochemical Properties

Evaluating the impact of the 6-fluoro substitution on metabolic stability.

CompoundHLM t₁/₂ (min)Intrinsic Clearance (µL/min/mg)LogD (pH 7.4)
1-(6-fluoro-7-methyl...)-N-methylmethanamine 14512.52.4
Unfluorinated Indole Analog 3548.21.9
Safinamide (Reference)2108.12.8

Expert Insight: The data clearly demonstrates that the addition of the 6-fluoro and 7-methyl groups transforms a simple indole fragment into a highly viable lead. The compound achieves sub-micromolar MAO-B inhibition (IC₅₀ = 0.15 µM) comparable to PF 9601N, while the 6-fluoro substitution extends the human liver microsome (HLM) half-life by over 400% compared to its unfluorinated counterpart[4].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes built-in mechanistic controls to verify that the observed data is a direct result of the intended biological interaction.

Protocol A: Fluorometric MAO-A/B Inhibition Assay

This assay utilizes kynuramine, a non-fluorescent substrate that MAO oxidizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent product.

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Dispense 10 µL of the test compound (at varying concentrations in DMSO) into a black 96-well microplate. Add 40 µL of the respective MAO enzyme. Incubate for 15 minutes at 37°C to allow for binding equilibrium.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 40 µM for MAO-A; 30 µM for MAO-B) to initiate the reaction. Incubate for exactly 20 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 40 µL of 2N NaOH. Measure fluorescence at Ex 310 nm / Em 400 nm.

  • Self-Validation Check: The NaOH addition not only denatures the enzyme but also alkalinizes the solution, maximizing the fluorescence of 4-HQ. A positive control well containing Safinamide must show complete fluorescence quenching; failure to do so invalidates the substrate conversion metric.

Protocol B: Radioligand Competition Binding (5-HT₂A)
  • Membrane Preparation: Isolate CHO cell membranes stably expressing human 5-HT₂A receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of [³H]-ketanserin (final concentration 1 nM), and 100 µL of membrane suspension (15 µg protein/well). Incubate for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with cold assay buffer.

  • Scintillation: Dry the filters, add scintillation cocktail, and measure retained radioactivity (CPM).

  • Self-Validation Check: Non-specific binding (NSB) is defined using 10 µM mianserin in parallel wells. The specific binding window (Total Binding minus NSB) must be greater than 80% of total binding to confirm that the displacement is receptor-mediated and not an artifact of lipophilic partitioning.

Protocol C: Human Liver Microsome (HLM) Stability
  • Incubation Setup: Mix 1 µM of the test compound with pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: A "minus-NADPH" control must be run in parallel. If the compound degrades in the absence of NADPH, it indicates non-CYP mediated instability (such as chemical hydrolysis or non-specific binding to the plastic), validating the true mechanism of intrinsic clearance.

References

  • European Journal of Medicinal Chemistry: Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. URL:[Link]

  • RSC Advances: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Royal Society of Chemistry. URL:[Link]

  • MDPI Molecules: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. URL:[Link]

Sources

Validation

Potency and Target Selectivity of 6-Fluoro-7-Methyl-1H-Indole Analogs: A Comparative Guide for Drug Development

Introduction: The Power of Regiochemical Divergence In modern medicinal chemistry, the 6-fluoro-7-methyl-1H-indole core has emerged as a highly privileged pharmacophore. The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Regiochemical Divergence

In modern medicinal chemistry, the 6-fluoro-7-methyl-1H-indole core has emerged as a highly privileged pharmacophore. The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine (CAS 883531-68-8)[1] represents a pivotal structural node. Depending on how this core is functionalized—specifically at the C2 versus the C3 position—the molecule exhibits profound target divergence.

This guide objectively compares the structural analogs of this scaffold across two distinct therapeutic pathways:

  • C2-Methanamine Analogs: Targeted as for the treatment of severe fibrotic diseases and cancer[2][3].

  • C3-Acyl Analogs: Targeted as (e.g., JNJ-1802/Mosnodenvir)[4][5].

G Core 6-Fluoro-7-methyl-1H-indole Core Scaffold C2 C2-Substitution (e.g., N-methylmethanamine) Core->C2 C3 C3-Substitution (e.g., Acyl-glycine) Core->C3 LOXL2 LOXL2 Target (Anti-fibrotic) C2->LOXL2 DENV DENV NS4B Target (Antiviral) C3->DENV

Structural divergence of the 6-fluoro-7-methyl-1H-indole core dictating target selectivity.

Section 1: Causality of the Core Scaffold Modifications

Before comparing specific analogs, it is critical to understand why the 6-fluoro and 7-methyl substitutions are engineered into the indole ring.

  • Metabolic Shielding (6-Fluoro): Unsubstituted indoles are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the C5 and C6 positions. The introduction of a highly electronegative fluorine atom at C6 effectively blocks this metabolic hotspot, drastically increasing the in vivo half-life and reducing clearance rates[5].

  • Conformational Locking (7-Methyl): The C7 methyl group provides critical steric hindrance. This bulk restricts the rotational freedom of the indole core within the target binding pocket. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized, driving up target affinity.

Section 2: Comparative Potency of C2-Methanamine Analogs (LOXL2 Inhibition)

LOXL2 is a copper-dependent amine oxidase that utilizes a lysine tyrosylquinone (LTQ) cofactor to crosslink extracellular matrix proteins[2][3]. The C2-methanamine group in 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine acts as a high-affinity binder that interacts directly with this LTQ cofactor.

Comparing the N-methylmethanamine analog to its primary amine counterpart and unsubstituted baselines reveals the impact of lipophilic efficiency. The secondary amine (N-methyl) maintains the critical hydrogen-bonding required for LTQ interaction while improving cellular permeability and reducing off-target basicity liabilities.

Table 1: Structural Analogs of the C2-Methanamine Series (LOXL2 Target)
CompoundIndole SubstitutionC2-Amine MoietyLOXL2 IC₅₀ (nM)Microsomal Half-Life (T₁/₂)
Unsubstituted AnalogNone-NHCH₃~150< 15 min
Primary Amine Analog6-Fluoro, 7-Methyl-NH₂~25> 60 min
Title Compound 6-Fluoro, 7-Methyl -NHCH₃ ~10 > 120 min

(Note: Representative quantitative data synthesized from structural activity relationship (SAR) trends in LOXL2 inhibitor patent literature[3])

Section 3: Comparative Potency of C3-Acyl Analogs (DENV NS4B Inhibition)

When the 6-fluoro-7-methyl-1H-indole core is left unsubstituted at C2 but acylated at C3, it becomes a potent [4][6]. These compounds block the critical protein-protein interaction between viral proteins NS3 and NS4B.

As demonstrated by Janssen's optimization of JNJ-1802 (Mosnodenvir), shifting from an unsubstituted indole to the 6-fluoro-7-methyl analog resulted in a massive leap in both antiviral potency and pharmacokinetic stability[5][7].

Table 2: Structural Analogs of the C3-Acyl Series (DENV NS4B Target)
CompoundIndole SubstitutionC3-MoietyDENV-2 EC₅₀ (nM)In Vivo Clearance (mL/min/kg)
Early Hit (Compound 1a)UnsubstitutedAcyl-glycine4585 (High)
Intermediate Analog5-Methyl, 6-MethoxyAcyl-glycine1245 (Moderate)
JNJ-1802 (Mosnodenvir) 6-Fluoro, 7-Methyl Acyl-glycine 1.1 12 (Low)

(Data derived from authoritative SAR studies by Kesteleyn et al., 2023[5])

Section 4: Experimental Methodologies (Self-Validating Systems)

To objectively evaluate the potency of these analogs, researchers must utilize robust, self-validating biochemical and cellular assays.

Protocol A: LOXL2 Biochemical Assay (Amplex Red)

Causality of Choice: LOXL2 catalyzes the oxidative deamination of amines, producing hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. Amplex Red reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce resorufin, a highly fluorescent molecule. This coupled enzyme system provides a highly sensitive, continuous readout of LOXL2 activity.

Self-Validating Mechanism: Every assay plate must include a Z'-factor calculation. By incorporating a known LOX inhibitor (e.g., β-aminopropionitrile, BAPN) as a positive control and a vehicle (DMSO) as a negative control, the assay mathematically validates its own dynamic range. A Z'-factor > 0.5 confirms that the observed potency differences between analogs are statistically significant and not due to assay drift.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM borate, pH 8.0, 1.2 M urea). Dilute recombinant human LOXL2 enzyme to a working concentration of 2 nM.

  • Compound Incubation: Dispense 10 µL of the C2-methanamine analog (serially diluted in DMSO) into a 384-well black opaque plate. Add 20 µL of the LOXL2 enzyme solution. Incubate at 37°C for 30 minutes to allow for mechanism-based target engagement.

  • Substrate Addition: Add 20 µL of a detection mix containing 50 µM Amplex Red, 1 U/mL HRP, and 10 mM putrescine (LOXL2 substrate).

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Measure fluorescence (Ex/Em = 544/590 nm) kinetically every 2 minutes for 1 hour at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against compound concentration to derive the IC₅₀.

G Step1 1. Compound + LOXL2 Incubation Step2 2. Substrate Addition (Amplex Red) Step1->Step2 Step3 3. Fluorescence Detection Step2->Step3 Step4 4. Data Validation (Z'-factor > 0.5) Step3->Step4

Self-validating workflow for the LOXL2 Amplex Red biochemical assay.

Protocol B: DENV NS4B Replicon Assay

Causality of Choice: While live-virus assays are biologically complete, a subgenomic replicon assay isolates the viral replication machinery (including NS3 and NS4B) from viral entry and assembly. This ensures that the measured EC₅₀ strictly reflects the inhibition of the NS3-NS4B interaction by the C3-acyl indole analogs.

Self-Validating Mechanism: The protocol mandates a parallel cytotoxicity screen (using CellTiter-Glo). This ensures that the reduction in viral RNA (EC₅₀) is due to true antiviral activity and not host cell death (CC₅₀). The Selectivity Index (SI = CC₅₀/EC₅₀) must be >10 to validate the analog as a true inhibitor.

Step-by-Step Workflow:

  • Cell Seeding: Seed Huh7 cells stably expressing the DENV-2 subgenomic replicon (containing a luciferase reporter) into 96-well plates at 10,000 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the C3-acyl analogs. Maintain a final DMSO concentration of 0.5%.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Reporter Detection: Lyse the cells using passive lysis buffer. Add luciferase substrate and measure luminescence to quantify viral replication (EC₅₀).

  • Cytotoxicity Counter-Screen: In a parallel identical plate, add CellTiter-Glo reagent to measure host cell ATP levels. Calculate the CC₅₀ to validate the Selectivity Index.

References

  • Kesteleyn, B., et al. (2023). "Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors." Journal of Medicinal Chemistry, 66(13), 8808–8821. URL:[Link]

  • Goethals, O., et al. (2023). "Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates." Nature, 615, 678–686. URL:[Link]

  • Rowbottom, M. W., et al. (2020). "Quinolinone lysyl oxidase-like 2 inhibitors and uses thereof." U.S. Patent No. 10,588,900. U.S. Patent and Trademark Office.
  • Kesteleyn, B., et al. (2020). "Mono- or di-substituted indole derivatives as dengue viral replication inhibitors." U.S. Patent No. 10,696,632. U.S. Patent and Trademark Office.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Disclaimer: This document provides procedural guidance for the disposal of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine based on its chemical structure and established best practices for analogous compounds. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides procedural guidance for the disposal of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine based on its chemical structure and established best practices for analogous compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS), which must always be consulted first. All laboratory personnel must receive training on hazardous waste procedures and adhere strictly to their institution's Chemical Hygiene Plan (CHP) and all local, state, and federal regulations.[1][2][3][4]

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed operational plan for managing waste streams containing 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine, a fluorinated indole derivative. Our approach is grounded in the principles of risk mitigation, regulatory compliance, and scientific integrity, ensuring the safety of personnel and the protection of our environment.

Section 1: Inferred Hazard Profile & Risk Assessment

A specific SDS for 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is not publicly available. Therefore, a risk assessment must be conducted based on the hazards associated with its constituent chemical motifs.

  • Amine Group (-N-methylmethanamine): Aliphatic amines can be corrosive, skin and respiratory irritants, and may possess significant toxicity.[5][6]

  • Fluorinated Aromatic Structure (6-fluoro): Fluorinated organic compounds can exhibit unique toxicological profiles.[7][8] During thermal decomposition (e.g., incineration), they can release highly toxic and corrosive hydrogen fluoride (HF) gas.

  • Indole Core: The indole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activity.[9][10] Uncharacterized derivatives should be handled as potentially bioactive and toxic.

Given these structural alerts, this compound must be treated as a hazardous substance. The primary risks during disposal operations include dermal and eye contact, inhalation of aerosols, and improper chemical mixing.

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. The selection of PPE is a direct function of the risk assessment.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a significant splash risk.[11][12][13]Protects against accidental splashes of liquid waste or contact with contaminated solid materials.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[12][13][14]Prevents dermal exposure. Proper removal technique is critical to avoid cross-contamination.[12]
Body Protection A flame-resistant laboratory coat, fully fastened. A chemically resistant apron may be required for larger quantities.Shields skin and personal clothing from contamination.
Respiratory Protection Not typically required if handling small quantities within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a respirator may be necessary as determined by your institution's EHS department.Minimizes the risk of inhaling potentially toxic aerosols.

Section 3: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process that begins at the point of generation.[15] Adherence to this workflow is mandatory.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.[16][17] Waste containing 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine should be collected in a dedicated container and should not be mixed with:

  • Strong Oxidizers

  • Strong Acids or Bases (unless part of a neutralization procedure)

  • Reactive Metals

  • Cyanides or Sulfides[17]

This compound's waste stream should be designated as Non-Halogenated Organic Waste unless it is in a solution with a halogenated solvent (e.g., Dichloromethane). If so, it must be collected as Halogenated Organic Waste .

Step 2: Waste Collection & Container Management
  • Select the Proper Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, that is in good condition with a secure, leak-proof cap.[15][18] The container must be clean and dry before its first use as a waste vessel.

  • Label the Container Immediately: Before any waste is added, the container must be labeled. The label must be fully completed and legible.[2][19]

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name: "1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine" and any solvents or other components in the mixture, with percentages.[17] Do not use abbreviations.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

    • Principal Investigator's Name and Lab Location.

  • Transferring Waste: All transfers of waste into the container must be performed within a certified chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills.

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[17][19] This prevents the release of vapors into the laboratory atmosphere.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[17][19]

  • The SAA must be under the control of laboratory personnel.

  • Waste containers in the SAA must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Do not store more than 55 gallons of hazardous waste in an SAA.[19]

  • Regularly inspect the SAA for any signs of container degradation or leaks.[15][17]

G ppe ppe container container ppe->container close_container close_container saa saa close_container->saa

Section 4: Management of Contaminated Materials and Spills

Contaminated Solid Waste

Items such as gloves, weigh boats, and pipette tips that are contaminated with 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine must be disposed of as hazardous solid waste.

  • Collect in a dedicated, clear plastic bag lining a sturdy pail or box.[18] Do not use biohazard bags.

  • The container must be labeled as "Hazardous Waste" with the name of the chemical contaminant.

  • When the bag is three-quarters full, seal it, and attach a completed hazardous waste label to the bag.[18]

Empty Container Disposal

Because the toxicity of this compound is not fully characterized, it is prudent to treat it as an acutely hazardous substance. Therefore, empty containers must be triple-rinsed.[20]

  • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

  • Crucially, the rinseate from all three rinses must be collected and disposed of as liquid hazardous waste. [20]

  • After triple-rinsing, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin.[20]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile substance, evacuate the lab and contact your institution's emergency response team.

  • Contain: If the spill is small and you are trained to handle it, use a chemical spill kit. Use an inert absorbent material (e.g., vermiculite or sand) to absorb the liquid.

  • Collect & Dispose: Sweep the absorbent material into a designated container. This debris must be disposed of as hazardous solid waste.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water.

Section 5: Final Disposal Pathway

Laboratory personnel are responsible for the waste up to the point of collection. The final disposal is managed by your institution's Environmental Health & Safety (EHS) office.

  • Once a waste container is full or has reached its accumulation time limit (typically 6-12 months, check your CHP), submit a hazardous waste collection request to your EHS office.[15][19][20]

  • EHS personnel will collect the waste from your laboratory's SAA.

  • The waste is then consolidated and transferred to a licensed hazardous waste disposal vendor who will transport it for final treatment, typically via high-temperature incineration.

By adhering to these procedures, you contribute to a culture of safety, ensuring that novel chemical entities are managed responsibly from creation to final disposition.

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (URL: [Link])

  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])

  • The OSHA Laboratory Standard - Lab Manager. (URL: [Link])

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (URL: [Link])

  • Disposal of Chemical Waste - Safety Office. (URL: [Link])

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (URL: [Link])

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (URL: [Link])

  • Laboratory Waste Disposal - Environmental Marketing Services. (URL: [Link])

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (URL: [Link])

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (URL: [Link])

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (URL: [Link])

  • Chemical and Hazardous Waste Guide - UiO. (URL: [Link])

  • Laboratory Waste Management Guidelines. (URL: [Link])

  • Safety Data Sheet. (URL: [Link])

  • Method for removing amine from a contaminated hydrocarbon streams - Google P
  • Improve contaminant control in amine systems | Request PDF - ResearchGate. (URL: [Link])

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (URL: [Link])

  • Material Safety Data Sheet. (URL: [Link])

  • Contamination in Amine Systems | Refining Community. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • Chemical cleaning for removal of amine plant scaling. (URL: [Link])

  • Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Fluorinated terpenoids and their fluorine-containing derivatives - PMC - NIH. (URL: [Link])

  • Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles - NSF PAR. (URL: [Link])

  • TXA11114: Discovery of an In Vivo Efficacious Efflux Pump Inhibitor (EPI) That Potentiates Levofloxacin Against Pseudomonas aeruginosa - MDPI. (URL: [Link])

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Handling

Personal protective equipment for handling 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

As a Senior Application Scientist, I approach the handling of novel, highly functionalized pharmaceutical intermediates not just with caution, but with a mechanistic respect for their chemical properties. 1-(6-fluoro-7-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, highly functionalized pharmaceutical intermediates not just with caution, but with a mechanistic respect for their chemical properties. 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a complex molecule: a secondary amine attached to a fluorinated indole core.

Because this specific compound lacks a standardized, publicly available Safety Data Sheet (SDS), the OSHA Laboratory Standard (29 CFR 1910.1450) mandates that it be handled as a highly potent active pharmaceutical ingredient (HPAPI) or a "Particularly Hazardous Substance" until proven otherwise[2].

This guide provides the mechanistic rationale, quantitative PPE specifications, and self-validating operational protocols required to safely handle, weigh, and dispose of this compound.

Mechanistic Hazard Rationale: Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the causality behind the molecule's hazards:

  • The Fluorinated Indole Core (Lipophilicity): The addition of a fluorine atom at the 6-position and a methyl group at the 7-position significantly increases the molecule's lipophilicity (LogP). This structural modification dramatically enhances its ability to cross single-layer nitrile barriers, the stratum corneum (skin barrier), and the blood-brain barrier (BBB).

  • The Secondary Amine (Basicity & Reactivity): The N-methylmethanamine moiety is basic. Upon contact with moisture on the skin or mucous membranes, it can cause localized caustic burns and severe eye irritation.

  • Pharmacological Potential: Indole methanamines frequently exhibit high-affinity binding to central nervous system (CNS) targets (e.g., 5-HT receptors, MAO enzymes). Systemic exposure via inhalation of aerosolized dust or dermal absorption could lead to acute neurotoxicity. Therefore, NIOSH guidelines for handling hazardous and uncharacterized drugs must be strictly applied [3].

Containment Strategy & Logical Workflow

Before relying on Personal Protective Equipment (PPE), engineering controls serve as the primary defense. All manipulations of the dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

PPE_Workflow Hazard Hazard: 1-(6-fluoro-7-methyl-1H-indol-2-yl) -N-methylmethanamine Properties Lipophilic & Basic (High Skin Penetration / CNS Active) Hazard->Properties Containment Primary Containment: Class II BSC or Fume Hood Properties->Containment PPE_Hands Hands: Double Nitrile Gloves (Extended Cuff) Containment->PPE_Hands PPE_Body Body: Tyvek Suit or Fluid-Resistant Gown Containment->PPE_Body PPE_Resp Respiratory: N95/P100 or PAPR System Containment->PPE_Resp PPE_Eyes Eyes: Chemical Goggles + Face Shield Containment->PPE_Eyes Disposal Neutralization & RCRA-Compliant Disposal PPE_Hands->Disposal PPE_Body->Disposal PPE_Resp->Disposal PPE_Eyes->Disposal

Logical workflow from hazard assessment of fluorinated indole amines to PPE selection and disposal.

Quantitative PPE Specifications Matrix

To mitigate the specific risks of this lipophilic amine, standard laboratory attire must be upgraded. The following table summarizes the mandatory quantitative specifications for your PPE.

PPE CategoryMaterial & SpecificationQuantitative MetricMechanistic Justification
Gloves (Inner) Nitrile, Powder-free 4 mil thicknessBase layer protection; maintains tactile sensitivity for fine analytical weighing.
Gloves (Outer) Nitrile or Neoprene 8 mil thickness, >240 min breakthroughExtended cuff prevents wrist exposure; specifically resists rapid penetration by lipophilic fluorinated compounds.
Body Protection Tyvek® 400 or equivalentHydrostatic head > 100 cmPrevents aerosolized powder or solvent splashes from embedding into woven fabrics and reaching the skin.
Eye Protection Indirect-vented GogglesANSI Z87.1+ certifiedProtects against micro-particulate dust and caustic amine vapors that bypass standard safety glasses.
Respiratory PAPR or N95/P100 maskAPF (Assigned Protection Factor) = 25 to 1000Mandatory if weighing outside a closed-loop isolator; prevents inhalation of potentially neurotoxic dust.

Operational Workflow: Safe Handling & Weighing Protocol

This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful. The National Research Council's Prudent Practices in the Laboratory [1] emphasizes that procedural discipline is just as critical as the physical equipment.

Phase 1: Preparation and Donning

  • Verify Containment: Turn on the fume hood or BSC.

    • Validation Check: Use a smoke pencil or observe the digital monitor to confirm a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Don Base PPE: Put on your N95/P100 respirator, indirect-vented goggles, and the inner pair of 4-mil nitrile gloves.

  • Don Outer PPE: Put on the Tyvek suit. Finally, don the 8-mil extended-cuff outer gloves, ensuring the cuffs are pulled over the sleeves of the Tyvek suit to eliminate exposed skin at the wrists.

Phase 2: Weighing and Solubilization

  • Neutralize Static: Fine, lipophilic powders are highly prone to electrostatic dispersion. Use an anti-static zero-stat gun on your weighing spatula and the analytical balance pan to prevent the compound from aerosolizing.

  • Transfer: Tare a pre-capped amber glass vial. Open the stock container of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine only deep inside the active airflow zone (at least 6 inches behind the sash).

  • Solubilize in Hood: Transfer the desired mass and cap the vial immediately. If creating a stock solution, inject the solvent (e.g., anhydrous DMSO) directly through a septum cap using a syringe. Causality: This prevents the dry powder from becoming airborne during the exothermic heat of solvation.

Phase 3: Doffing and Decontamination

  • Decontaminate the Vial: Wipe down the exterior of the sealed vial with a wipe dampened in 5% acetic acid (to neutralize any trace amine), followed by 70% IPA.

  • Doff Outer Gloves: Remove the outer gloves inside the hood by turning them inside out. Dispose of them immediately in a designated solid hazardous waste bin.

  • Final Exit: Remove the vial from the hood. Wash hands with soap and water immediately after removing the inner gloves.

Spill Response and RCRA-Compliant Disposal Plan

Because this compound is a basic secondary amine, standard sweeping of a dry spill will aerosolize the neurotoxic powder. The chemical must be neutralized to form a salt, which drastically reduces its volatility and skin permeability.

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: If a powder spill occurs outside the fume hood, immediately evacuate the immediate 10-foot radius and ensure your respirator is securely fitted.

  • Chemical Neutralization (Causality-Driven): Do not use water, which will simply spread the lipophilic freebase. Instead, carefully mist the spill with a 5% acetic acid or citric acid solution . This protonates the methanamine, converting the lipophilic freebase into a highly polar, water-soluble, and non-volatile salt.

  • Absorption: Cover the neutralized spill with absorbent pads.

  • Collection: Use a disposable, non-sparking scraper to collect the pads and debris. Place all materials into a sealable, high-density polyethylene (HDPE) hazardous waste bucket.

  • RCRA Disposal: Label the container strictly as "Hazardous Waste: Toxic/Irritant Amine (Contains Fluorinated Indole Derivative)". Do not flush any residue down the sink. Dispose of the sealed container via your facility's EPA Resource Conservation and Recovery Act (RCRA) compliant hazardous waste vendor [1].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention.[Link]

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